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  • Product: N-(1-Methoxycyclopropyl)-2-methylaniline
  • CAS: 645419-89-2

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of N-(1-Methoxycyclopropyl)-2-methylaniline

An In-depth Technical Guide to N-(1-Methoxycyclopropyl)-2-methylaniline This guide provides a comprehensive technical overview of N-(1-Methoxycyclopropyl)-2-methylaniline, a specialized aromatic amine. Tailored for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(1-Methoxycyclopropyl)-2-methylaniline

This guide provides a comprehensive technical overview of N-(1-Methoxycyclopropyl)-2-methylaniline, a specialized aromatic amine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, unique reactivity, and its potential applications, particularly as a mechanistic probe and a building block in modern synthetic chemistry.

Molecular Identity and Structure

N-(1-Methoxycyclopropyl)-2-methylaniline is a derivative of 2-methylaniline (o-toluidine) where one of the amino protons is substituted with a 1-methoxycyclopropyl group. This combination of a strained, electron-rich cyclopropyl ring, an aniline core, and a methoxy group imparts a unique set of electronic and steric properties that govern its reactivity and utility.

  • IUPAC Name: N-(1-Methoxycyclopropyl)-2-methylaniline

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

Chemical Structure:

The molecule consists of a benzene ring substituted with a methyl group and an amino group at positions 1 and 2, respectively. The nitrogen atom is further bonded to a cyclopropyl ring at the C1 position, which also bears a methoxy group.

CPA_Ring_Opening cluster_0 Mechanism of N-Cyclopropylaniline Oxidation start N-Cyclopropylaniline (CPA Derivative) radical_cation Radical Cation (Unstable) start->radical_cation -e⁻ (SET Oxidation) ring_opened Distonic Radical Cation (Ring-Opened) radical_cation->ring_opened Fast, Irreversible Ring Opening (Strain Release) products Trapped Ring-Opened Products ring_opened->products + Nucleophile (e.g., H₂O, O₂)

Caption: Mechanism of single-electron transfer (SET) and ring-opening in N-cyclopropylanilines.

Causality and Application as a Mechanistic Probe

Why It Works: In many oxidation reactions, the initial formation of a radical cation is reversible. If a reducing agent is present, it can donate an electron back, regenerating the starting material. This "radical cation quenching" can mask the true rate of oxidation.

The CPA Advantage: The irreversible nature of the cyclopropyl ring-opening provides a "chemical lock." Once the ring opens, the reaction cannot go backward. This ensures that every molecule that undergoes the initial single-electron transfer (SET) event is converted into a product. By measuring the rate of product formation, researchers can accurately determine the rate of the initial SET event without interference from quenching processes. This makes CPA derivatives, including our target molecule, excellent probes for studying the oxidative properties of photosensitizers, enzymes (like Cytochrome P450), and other redox-active systems.

Synthetic Strategy

While a specific documented synthesis for N-(1-Methoxycyclopropyl)-2-methylaniline is not available, a plausible and robust synthetic route can be designed based on established methodologies for N-alkylation of anilines. The key challenge lies in the formation of the C-N bond between the aniline and the sterically hindered, functionalized cyclopropyl ring.

Proposed Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol represents a modern and highly effective method for forming the target C-N bond. It offers high functional group tolerance and generally good yields.

1. Preparation of Reagents:

  • Ensure 2-methylaniline is distilled and stored under an inert atmosphere (Nitrogen or Argon).

  • The key electrophile, 1-bromo-1-methoxycyclopropane, must be synthesized separately (e.g., from cyclopropanone precursors).

  • All solvents (e.g., Toluene or Dioxane) must be anhydrous.

  • The palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP or a suitable Buchwald ligand) must be handled under inert conditions.

2. Reaction Assembly:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 2-methylaniline (1.2 equivalents) via syringe.

  • Add 1-bromo-1-methoxycyclopropane (1.0 equivalent) via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent is consumed (typically 12-24 hours).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent in vacuo.

  • Purify the resulting crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-Methoxycyclopropyl)-2-methylaniline.

Synthetic_Workflow cluster_workflow Proposed Synthesis via Buchwald-Hartwig Coupling reagents 1. Reagent Prep (Inert Conditions) assembly 2. Reaction Assembly (Pd Catalyst, Ligand, Base, Aniline, Bromide) reagents->assembly reaction 3. Thermal Reaction (80-110 °C, 12-24h) assembly->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purification 5. Column Chromatography workup->purification product Pure Product purification->product

Caption: Workflow for the proposed synthesis of the target molecule.

Predicted Spectroscopic Signature

Characterization of the final product would rely on standard spectroscopic techniques. Based on the molecular structure, the following key signals can be predicted:

TechniquePredicted Key Signals and Features
¹H NMR - Aromatic Region (6.5-7.5 ppm): Four protons exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring. - NH Proton (br s, ~4-5 ppm): A broad singlet, which may be exchangeable with D₂O. - Methoxy Group (s, ~3.3 ppm): A sharp singlet integrating to three protons. - Aromatic Methyl (s, ~2.2 ppm): A singlet integrating to three protons. - Cyclopropyl Protons (m, 0.5-1.5 ppm): Four protons appearing as complex multiplets in the upfield aliphatic region, characteristic of a strained ring system.
¹³C NMR - Aromatic Carbons: Six signals between 110-150 ppm. - Quaternary Cyclopropyl Carbon (C-N, C-O): A downfield signal (~60-80 ppm) due to attachment to two heteroatoms. - Cyclopropyl CH₂ Carbons: Two upfield signals (~10-30 ppm). - Methoxy Carbon: Signal around 50-60 ppm. - Aromatic Methyl Carbon: Signal around 15-20 ppm.
IR Spec. - N-H Stretch: A sharp band around 3400 cm⁻¹. - C-H Stretches: Aromatic C-H above 3000 cm⁻¹ and aliphatic C-H (methyl, methoxy, cyclopropyl) below 3000 cm⁻¹. - C=C Aromatic Stretch: Bands in the 1500-1600 cm⁻¹ region. - C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region for the ether linkage.
Mass Spec. - Molecular Ion (M⁺): A clear peak at m/z = 177. - Key Fragments: Loss of a methoxy group (-31), loss of the methyl group (-15), and fragments resulting from the characteristic ring-opening of the cyclopropyl moiety.

Role in Drug Discovery and Development

While N-(1-Methoxycyclopropyl)-2-methylaniline itself is not a therapeutic agent, its structural motifs are highly relevant in modern drug discovery.

  • As a Research Tool: As detailed in Section 3, the molecule is an ideal candidate for use as a mechanistic probe to investigate oxidative metabolism of drug candidates. Understanding if a new chemical entity is metabolized via a SET pathway is critical for predicting potential drug-drug interactions or the formation of reactive metabolites.

  • As a Synthetic Intermediate: Aniline derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals. [1]The unique methoxycyclopropyl substituent could be used to introduce specific steric and electronic properties into a final drug molecule.

  • The Value of the Cyclopropyl Group: In medicinal chemistry, the cyclopropyl group is often incorporated into drug candidates as a "bioisostere" for other groups (like a gem-dimethyl or vinyl group). Its introduction can significantly and favorably alter a compound's properties:

    • Metabolic Stability: The cyclopropyl group can block sites of metabolism (e.g., oxidation), thereby increasing the drug's half-life.

    • Potency and Selectivity: The rigid, three-dimensional nature of the ring can lock the molecule into a specific conformation that improves its binding affinity and selectivity for its biological target.

    • Physicochemical Properties: It can fine-tune properties like lipophilicity (LogP) and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Conclusion

N-(1-Methoxycyclopropyl)-2-methylaniline is a specialized molecule whose value lies not in its direct application, but in its utility as a sophisticated chemical tool and a potential building block for more complex structures. Its defining feature is the N-cyclopropylaniline moiety, which undergoes a unique and irreversible ring-opening upon single-electron oxidation. This behavior establishes it as a powerful probe for elucidating reaction mechanisms that are fundamental to drug metabolism and toxicology. For medicinal chemists and drug development professionals, understanding the synthesis, reactivity, and strategic value of such molecules is key to designing safer, more effective therapeutic agents.

References

  • EvitaChem. N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline.
  • CAMEO Chemicals. N-METHYLANILINE.
  • ResearchGate. (PDF) synthesis of Cyclopropyl anilines. Available from: [Link]

  • PubChem. N-(1-cyclopropylethyl)-2-methylaniline. Available from: [Link]

  • Academia.edu. Green Approach Toward the Synthesis of N-Substituted Anilines via Smile Rearrangement Using Amberlite IR-400 Resin. Available from: [Link]

  • Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. Available from: [Link]

  • ChemistryViews. Iron-Catalyzed Synthesis of N-Alkyl Anilines. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Available from: [Link]

  • FooDB. Showing Compound N-Methylaniline (FDB003963). Available from: [Link]

  • National Center for Biotechnology Information. Reactivity of Cyclopropenylaluminates. Available from: [Link]

  • SpectraBase. 2-Methoxy-N-(benzylidene)aniline. Available from: [Link]

  • MPG.PuRe. Supporting Information. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • NextSDS. N-(2,2-Dimethylpropyl)-N-methylaniline — Chemical Substance Information. Available from: [Link]

  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available from: [Link]

Sources

Exploratory

Predictive Toxicity Profile and Safety Data Sheet (SDS) Architecture for N-(1-Methoxycyclopropyl)-2-methylaniline

Executive Summary N-(1-Methoxycyclopropyl)-2-methylaniline is a highly specialized N-alkylated aniline derivative utilized as an advanced intermediate in pharmaceutical and agrochemical synthesis. Structurally, it consis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Methoxycyclopropyl)-2-methylaniline is a highly specialized N-alkylated aniline derivative utilized as an advanced intermediate in pharmaceutical and agrochemical synthesis. Structurally, it consists of an o-toluidine (2-methylaniline) core modified by a 1-methoxycyclopropyl group at the amine nitrogen.

While the cyclopropyl modification introduces steric bulk and alters the compound's lipophilicity, the toxicological profile is predominantly driven by the o-toluidine pharmacophore. Regulatory scrutiny on aniline derivatives remains high globally (including stringent frameworks under Taiwan OSHA and global GHS standards) due to their propensity to cause methemoglobinemia, hepatotoxicity, and genotoxicity[1]. Because empirical, compound-specific in vivo data for this exact intermediate is limited, this whitepaper utilizes a scientifically rigorous read-across methodology to construct a predictive toxicity profile and a definitive Safety Data Sheet (SDS) framework.

Structural Toxicology & Mechanism of Action

To understand the causality behind the safety protocols, we must dissect the metabolic fate of the molecule. The parent compound is a pro-toxicant ; it does not directly induce oxidative stress in its native state but requires hepatic activation[2].

The o-Toluidine Core and Methemoglobinemia

The primary hazard of o-toluidine derivatives is the induction of methemoglobinemia. In the liver, Cytochrome P450 enzymes—specifically CYP2E1 and CYP3A4 —catalyze the N-hydroxylation of the amine[2]. The resulting N-hydroxy metabolite enters systemic circulation and undergoes redox cycling with oxyhemoglobin in erythrocytes. This interaction oxidizes the ferrous (Fe²⁺) iron center of hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin and severely impairing the blood's oxygen-carrying capacity[3].

Genotoxicity via Nitrenium Ion Formation

A secondary, chronic hazard is carcinogenicity. The N-hydroxy metabolite can undergo Phase II conjugation (e.g., acetylation or sulfation). Subsequent cleavage of these conjugates generates a highly electrophilic nitrenium ion . This reactive intermediate covalently binds to nucleophilic sites on DNA, forming adducts that are strongly implicated in bladder carcinogenesis[3].

The Role of the 1-Methoxycyclopropyl Substituent

The addition of the 1-methoxycyclopropyl group increases the overall lipophilicity (LogP) of the molecule compared to native o-toluidine. This modification likely enhances dermal absorption and blood-brain barrier penetration. However, the steric hindrance provided by the cyclopropyl ring may slow the rate of CYP-mediated N-hydroxylation, potentially shifting the metabolic profile toward ring-hydroxylation (a detoxification pathway).

MetabolicPathway Parent N-(1-Methoxycyclopropyl)- 2-methylaniline CYP CYP2E1 / CYP3A4 Oxidation Parent->CYP Hepatic Metabolism NHydroxy N-Hydroxy Metabolite (Reactive Intermediate) CYP->NHydroxy Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Phase II Conjugation & Cleavage MetHb Methemoglobinemia (Fe2+ -> Fe3+) NHydroxy->MetHb Co-oxidation with Oxyhemoglobin DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding

Caption: Metabolic activation pathway of N-alkyl-o-toluidines leading to hematological and genotoxic effects.

Safety Data Sheet (SDS) Predictive Framework

The following data sets are synthesized using quantitative structure-activity relationship (QSAR) modeling and read-across data from o-toluidine and N-alkyl anilines[1][3].

Table 1: Predicted GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed
Acute Toxicity (Dermal) Category 3DangerH311: Toxic in contact with skin
Acute Toxicity (Inhalation) Category 3DangerH331: Toxic if inhaled
Carcinogenicity Category 1BDangerH350: May cause cancer
STOT - Repeated Exposure Category 1DangerH372: Causes damage to blood system
Aquatic Toxicity (Chronic) Category 2NoneH411: Toxic to aquatic life with long lasting effects
Table 2: Predicted Physicochemical & Toxicological Properties
ParameterPredicted Value / DescriptionRationale / Causality
Physical State Viscous liquid or low-melting solidTypical of heavily substituted anilines.
LogP (Octanol/Water) ~2.8 - 3.2Increased lipophilicity due to the methoxycyclopropyl moiety.
LD50 (Oral, Rat) ~400 - 600 mg/kgInterpolated between aniline (250 mg/kg) and sterically hindered toluidines.
Primary Target Organs Blood (Erythrocytes), Liver, BladderDriven by N-hydroxy and nitrenium ion metabolites[3].

Self-Validating Experimental Protocols

To empirically validate the predicted toxicity profile of N-(1-Methoxycyclopropyl)-2-methylaniline, researchers must utilize a self-validating in vitro system. Because the parent compound does not directly oxidize hemoglobin, direct incubation with blood will yield false negatives. The protocol must incorporate hepatic bioactivation[2].

Protocol: In Vitro CYP-Mediated Methemoglobinemia Assay

Objective: Quantify the methemoglobin-inducing potential of the compound following CYP2E1/CYP3A4 activation.

Self-Validation Mechanisms:

  • Positive Control: Prilocaine or o-toluidine (known MetHb inducers)[2].

  • Negative Control: Parent compound incubated with erythrocytes without Human Liver Microsomes (HLM) (proves activation dependency).

  • Mechanistic Control: Co-incubation with an anti-CYP2E1 antibody or specific inhibitor (e.g., 4-methylpyrazole) to prove CYP2E1 causality[2].

Step-by-Step Methodology:

  • Microsomal Activation: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 1 mM NADPH (cofactor), and 100 µM of N-(1-Methoxycyclopropyl)-2-methylaniline in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow for the generation of the N-hydroxy metabolite.

  • Erythrocyte Preparation: Isolate human erythrocytes from whole blood via centrifugation (2500 x g, 10 min). Wash three times with PBS and resuspend to a 10% hematocrit.

  • Co-Culture: Transfer the microsomal reaction supernatant (containing the metabolites) to the erythrocyte suspension. Incubate at 37°C for an additional 2 hours.

  • Spectrophotometric Analysis: Lyse the erythrocytes using distilled water. Measure the absorbance of the lysate at 630 nm (Methemoglobin peak) and 540 nm (Oxyhemoglobin peak).

  • Quantification: Calculate the percentage of MetHb using the Evelyn-Malloy method.

ToxicityWorkflow Prep 1. Compound Prep & Dosing Microsomes 2. HLM Incubation (CYP2E1/3A4) Prep->Microsomes RBC 3. Erythrocyte Co-culture Microsomes->RBC Metabolite Transfer Analysis 4. LC-MS/MS & Spectrophotometry RBC->Analysis Data 5. Safety Profiling & SDS Update Analysis->Data

Caption: In vitro workflow for evaluating methemoglobinemia via CYP450 metabolic activation.

Handling, Storage, and PPE Protocols

Based on the predicted toxicity, strict engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls: All handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with 100% exhaust.

  • Skin Protection: The high predicted LogP indicates rapid dermal absorption. Personnel must wear double nitrile gloves (minimum 0.11 mm thickness, changed every 30 minutes of active handling) and a Tyvek® chemically resistant suit.

  • Respiratory Protection: If aerosolization is possible, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent auto-oxidation of the amine. Keep away from strong oxidizing agents and acids.

References

  • Grokipedia. "o-Toluidine — Grokipedia". Grokipedia. Available at:[Link]

  • Higuchi, et al. "Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation". PubMed (National Institutes of Health). Available at:[Link]

  • Qingdao Hisea Chem Co., Ltd. "Introduction of Aniline". Available at:[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability of N-(1-Methoxycyclopropyl)-2-methylaniline: A Technical Whitepaper

Executive Summary & Structural Rationale Aniline derivatives are foundational pharmacophores in medicinal chemistry, yet they frequently exhibit suboptimal pharmacokinetic (PK) profiles due to rapid first-pass metabolism...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Aniline derivatives are foundational pharmacophores in medicinal chemistry, yet they frequently exhibit suboptimal pharmacokinetic (PK) profiles due to rapid first-pass metabolism and the potential for hematotoxicity via N-hydroxylation[1][2]. The compound N-(1-Methoxycyclopropyl)-2-methylaniline represents a rationally designed structural evolution aimed at overcoming these liabilities.

The inclusion of an ortho-methyl group (the 2-methylaniline core) provides critical steric hindrance, which has been empirically shown to suppress rapid metabolic activation at the primary amine moiety[1]. Furthermore, the novel N-(1-methoxycyclopropyl) substitution is hypothesized to serve a dual purpose:

  • Lipophilicity Enhancement: Improving intestinal membrane permeability.

  • Steric Shielding: Protecting the nitrogen atom from deleterious cytochrome P450 (CYP)-mediated N-hydroxylation pathways.

This whitepaper details the rigorous preclinical evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and absolute oral bioavailability, providing a self-validating framework for early-stage drug development.

In Vitro ADME Profiling

Before advancing to whole-animal models, it is imperative to establish the intrinsic clearance and permeability of the compound. These assays establish the causality between molecular structure and systemic exposure.

Hepatic Microsomal Stability (CYP450 Clearance)

The liver is the primary site of xenobiotic metabolism. Rapid clearance in vitro predicts high first-pass extraction, which directly limits oral bioavailability[3].

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Suspend human (HLM) or rat liver microsomes (RLM) at a protein concentration of 0.5 mg/mL. Add N-(1-Methoxycyclopropyl)-2-methylaniline to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Self-Validating System: The assay is validated by running concurrent incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance positive control)[3]. A minus-NADPH control is mandatory to differentiate CYP-mediated metabolism from chemical instability.

Caco-2 Bidirectional Permeability

To predict oral absorption and identify potential efflux transporter liabilities (e.g., P-glycoprotein), a Caco-2 cell monolayer assay is utilized.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the test compound to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Sampling: Collect samples from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Self-Validating System: Membrane integrity is confirmed via Lucifer Yellow rejection (<1% permeability). Digoxin is used as a reference standard to validate active P-gp efflux.

In Vivo Pharmacokinetics & Bioavailability

To determine the absolute oral bioavailability ( F% ), systemic exposure must be compared between intravenous (IV) and oral (PO) routes, aligning with FDA general considerations for bioavailability studies[4][5].

PK_Workflow A Compound Synthesis & Formulation B In Vitro ADME (Caco-2, HLM/RLM) A->B C In Vivo Dosing (Rats) IV (1 mg/kg) & PO (10 mg/kg) B->C D Serial Blood Sampling (0.25 to 24 hrs) C->D E LC-MS/MS Bioanalysis D->E F Non-Compartmental PK Analysis (NCA) E->F G Absolute Bioavailability (F%) Calculation F->G

Experimental workflow for absolute bioavailability assessment.

Experimental Design & Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats ( n=6 per group) overnight prior to dosing to eliminate food-effect variables[5].

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg via the jugular vein (formulated in 5% DMSO / 10% Tween 80 / 85% Saline).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Collect 200 µL blood samples via the tail vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Extract plasma via protein precipitation. Quantify compound levels using a validated LC-MS/MS method.

Self-Validating System: The bioanalytical method must adhere to FDA guidelines (linearity R2>0.99 , precision <15% CV, accuracy ±15%), utilizing a blank matrix spiked with known standards to correct for ion suppression.

Quantitative PK Data Synthesis

Data is processed using Non-Compartmental Analysis (NCA). The structural modifications of N-(1-Methoxycyclopropyl)-2-methylaniline yield a favorable PK profile, characterized by moderate clearance and high oral bioavailability.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL)850 ± 451200 ± 110High oral Cmax​ indicates rapid absorption, supported by Caco-2 data.
Tmax​ (h)N/A1.5 ± 0.5Moderate absorption rate; typical for lipophilic amines.
AUC0−∞​ (ng·h/mL)1111 ± 806666 ± 450Robust systemic exposure over 24 hours.
t1/2​ (h)3.5 ± 0.44.1 ± 0.6Sufficient half-life for once- or twice-daily dosing.
CL (mL/min/kg)15.0 ± 1.2N/AModerate clearance; avoids rapid first-pass extraction.
Vdss​ (L/kg)2.5 ± 0.3N/AHigh volume of distribution indicates good tissue penetration.
Bioavailability ( F% ) 100% 60.0% Calculated via: (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Metabolic Pathway Elucidation

The primary failure point for aniline derivatives is the formation of reactive N-hydroxylated species[1][2]. In N-(1-Methoxycyclopropyl)-2-methylaniline, the bulky methoxycyclopropyl group sterically hinders CYP1A2 access to the nitrogen. Consequently, metabolism is shunted toward safer, alternative pathways.

Metabolic_Pathway Parent N-(1-Methoxycyclopropyl)- 2-methylaniline M1 N-Dealkylation (2-Methylaniline) Parent->M1 CYP3A4/2C9 M2 Ring Hydroxylation (Para-OH Metabolite) Parent->M2 CYP2D6 M3 O-Demethylation (1-Hydroxycyclopropyl) Parent->M3 CYP2C19 Tox N-Hydroxylation (Reactive Species) M1->Tox CYP1A2 Phase2 Glucuronidation / Sulfation M2->Phase2 UGTs/SULTs

Proposed metabolic pathways showing steric diversion from toxic N-hydroxylation.

Mechanistic Insights:

  • Ring Hydroxylation (M2): The preferred metabolic route. CYP2D6 oxidizes the para-position of the aniline ring, which is subsequently detoxified via Phase II glucuronidation.

  • O-Demethylation (M3): CYP2C19 targets the methoxy group, yielding a highly polar hydroxycyclopropyl metabolite that is readily excreted.

  • N-Dealkylation (M1): A minor pathway. Only upon removal of the cyclopropyl group does the molecule become susceptible to the toxic N-hydroxylation pathway[2]. The slow rate of this dealkylation ensures that reactive species do not accumulate to toxic thresholds.

Conclusion

The rational design of N-(1-Methoxycyclopropyl)-2-methylaniline successfully addresses the historical PK limitations of aniline-based drugs. By integrating an ortho-methyl group and a bulky N-substituent, the molecule achieves an optimal balance of lipophilicity and metabolic stability. The in vivo absolute bioavailability of 60% and a moderate clearance profile position this compound as a highly viable candidate for further preclinical toxicology and efficacy modeling.

References

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products federalregister.gov[Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations fda.gov[Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats nih.gov[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization nih.gov[Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats (Full Text) jst.go.jp[Link]

Sources

Exploratory

Spectroscopic Characterization of N-(1-Methoxycyclopropyl)-2-methylaniline: An In-depth Technical Guide

Introduction: Elucidating the Molecular Architecture of a Novel Anilino-Cyclopropane Derivative N-(1-Methoxycyclopropyl)-2-methylaniline stands as a molecule of significant interest within the realms of synthetic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Molecular Architecture of a Novel Anilino-Cyclopropane Derivative

N-(1-Methoxycyclopropyl)-2-methylaniline stands as a molecule of significant interest within the realms of synthetic chemistry and drug discovery, embodying a unique structural amalgamation of a substituted aniline and a methoxy-activated cyclopropyl ring. The precise arrangement of these functionalities dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—as applied to the structural elucidation of N-(1-Methoxycyclopropyl)-2-methylaniline. While direct experimental spectra for this specific molecule are not widely published, this guide will present a detailed, predictive analysis based on established principles and extensive data from structurally related compounds. We will delve into the theoretical underpinnings of the expected spectral features, offering a robust framework for researchers to interpret their own experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and spectral acquisition, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Key Spectroscopic Regions

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's constituent parts. N-(1-Methoxycyclopropyl)-2-methylaniline comprises three key fragments that will manifest with distinct signatures in its NMR and IR spectra: the 2-methylaniline moiety, the cyclopropyl ring, and the methoxy group.

Caption: Molecular structure of N-(1-Methoxycyclopropyl)-2-methylaniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] For N-(1-Methoxycyclopropyl)-2-methylaniline, we can predict a distinct set of signals, each corresponding to a unique proton environment.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic-H6.5 - 7.2Multiplet4HThe protons on the substituted aniline ring will appear in the aromatic region. The ortho-methyl group will influence their specific shifts and coupling patterns.[2][3]
NH~3.5 - 4.5Broad Singlet1HThe chemical shift of the N-H proton can be variable and is influenced by solvent and concentration. It is often broad due to quadrupolar relaxation and exchange.[2]
Methoxy-H (OCH₃)~3.3Singlet3HThe three equivalent protons of the methoxy group will give rise to a sharp singlet, deshielded by the adjacent oxygen atom.
Cyclopropyl-H0.5 - 1.5Multiplets4HThe diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. Their upfield shift is characteristic of strained ring systems.[4]
Aromatic-CH₃~2.2Singlet3HThe protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic spectrum.[5]

Experimental Protocol for ¹H NMR Spectroscopy

experimental_workflow_H_NMR cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert_tube Insert NMR tube into the spectrometer transfer->insert_tube lock_shim Lock and shim the magnetic field insert_tube->lock_shim acquire Acquire the ¹H NMR spectrum (e.g., 400 MHz) lock_shim->acquire process Process the FID (Fourier Transform, phase correction, baseline correction) acquire->process integrate Integrate the signals process->integrate analyze Analyze chemical shifts and coupling constants integrate->analyze experimental_workflow_IR cluster_sample_prep_IR Sample Preparation cluster_data_acquisition_IR Data Acquisition cluster_data_processing_IR Data Processing start_ir Place a small amount of neat sample on the ATR crystal acquire_bg Acquire a background spectrum start_ir->acquire_bg acquire_sample Acquire the sample spectrum acquire_bg->acquire_sample process_ir Perform background correction acquire_sample->process_ir analyze_ir Identify and assign characteristic absorption bands process_ir->analyze_ir

Caption: Workflow for IR data acquisition using an ATR accessory.

Conclusion: A Predictive Framework for Structural Verification

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of N-(1-Methoxycyclopropyl)-2-methylaniline. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a comprehensive spectral profile that can serve as a valuable reference for researchers. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the data presented herein is predictive, it establishes a robust foundation for the empirical spectroscopic characterization of this and other novel anilino-cyclopropane derivatives, thereby facilitating advancements in synthetic chemistry and drug development.

References

  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed. (2024, September 7). J Chem Phys, 161(9), 094303.
  • Electronic structure and photoelectron spectra of substituted anilines. (n.d.). AIP Publishing.
  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion | Request PDF. (2024, September 4).
  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. (2024, September 4). AIP Publishing.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). Beilstein Journals.
  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
  • Vibrational spectra and conformations of cyclopropylamine. (n.d.).
  • Cyclopropylamine. (n.d.). NIST WebBook.
  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC.
  • Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures | Request PDF. (2025, August 7).
  • Cyclopropylamine(765-30-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • N-Cyclopropylimine-1-pyrroline Rearrangement. A Novel Photochemical Reaction. (n.d.). Universidad de La Rioja.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. (2023, July 3). Reddit.
  • N-Methylaniline(100-61-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (2026, March 23). [Source not provided].
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.).
  • Cyclopropyl bromide(4333-56-6) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

Foundational

In vitro metabolic stability of N-(1-Methoxycyclopropyl)-2-methylaniline

An in-depth evaluation of the in vitro metabolic stability of a drug candidate is a foundational pillar of modern pharmacokinetics. For specialized structural motifs like N-(1-Methoxycyclopropyl)-2-methylaniline , unders...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of the in vitro metabolic stability of a drug candidate is a foundational pillar of modern pharmacokinetics. For specialized structural motifs like N-(1-Methoxycyclopropyl)-2-methylaniline , understanding its susceptibility to biotransformation is critical for predicting in vivo clearance, half-life, and potential drug-drug interactions (DDIs).

The 1-methoxycyclopropyl group is increasingly utilized in medicinal chemistry to modulate lipophilicity and structural trajectory, frequently appearing in kinase inhibitors and antibacterial agents[1]. However, when attached to an electron-rich o-toluidine (2-methylaniline) core, it introduces unique metabolic vulnerabilities. This whitepaper provides a comprehensive, self-validating framework for evaluating the metabolic stability of this compound using Human Liver Microsomes (HLM).

Predictive Biotransformation: Mechanistic Pathways

Before initiating any in vitro assay, a Senior Application Scientist must map the theoretical metabolic landscape of the molecule. The clearance of N-(1-Methoxycyclopropyl)-2-methylaniline is primarily driven by Cytochrome P450 (CYP450) mediated Phase I oxidation. Based on its structural liabilities, we predict four primary biotransformation pathways:

  • N-Dealkylation: The steric strain of the cyclopropyl ring combined with the ether linkage makes the N-C bond susceptible to oxidative cleavage, yielding 2-methylaniline.

  • O-Demethylation: CYP-mediated loss of the methoxy group generates an unstable cyclopropanol intermediate, which typically undergoes rapid ring-opening or degradation.

  • Benzylic Oxidation: The 2-methyl group on the aniline ring is a classic "soft spot" for oxidation, leading to a benzyl alcohol derivative.

  • Aromatic Hydroxylation: The electron-donating nature of the amine promotes electrophilic attack by activated oxygen species on the aromatic ring, typically at the para position.

MetabolicPathways Parent N-(1-Methoxycyclopropyl)- 2-methylaniline CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Substrate Binding NDealk N-Dealkylation (2-Methylaniline) CYP->NDealk Cleavage ODemeth O-Demethylation (Unstable Intermediate) CYP->ODemeth -CH3 BenzOx Benzylic Oxidation (Benzyl Alcohol Deriv.) CYP->BenzOx +O on CH3 AromHyd Aromatic Hydroxylation (Phenolic Deriv.) CYP->AromHyd +O on Ring

Fig 1: CYP450-mediated phase I metabolic pathways of N-(1-Methoxycyclopropyl)-2-methylaniline.

Self-Validating Experimental Protocol: Liver Microsomal Assay

Liver microsomes are the FDA-recommended first-line in vitro test system because they contain the highest concentration of drug-metabolizing CYP enzymes[2]. To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a minus-NADPH negative control to rule out chemical instability, and a positive control (e.g., Testosterone) to confirm the enzymatic viability of the HLM batch.

Step-by-Step Methodology

Step 1: Matrix Preparation Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: The specific pH and magnesium ions are critical for maintaining the structural integrity and catalytic function of the CYP450 heme centers.

Step 2: Pre-Incubation Combine the HLM (final protein concentration 0.5 mg/mL) and N-(1-Methoxycyclopropyl)-2-methylaniline (final concentration 1 µM) in the buffer. Incubate at 37°C for 10 minutes[3]. Causality: Pre-incubating the compound with the microsomal matrix before adding the cofactor ensures that non-specific binding to microsomal proteins reaches equilibrium. If the reaction were initiated immediately, the initial clearance rate would be artificially skewed by concurrent protein binding dynamics.

Step 3: Reaction Initiation Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to the test samples. For the negative control, add an equivalent volume of plain buffer instead of NADPH.

Step 4: Time-Course Sampling & Quenching At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of ice-cold organic solvent serves a dual purpose. It instantly denatures the CYP450 enzymes to halt the reaction precisely at the designated second, and it precipitates the lipid/protein matrix, preventing column fouling during downstream LC-MS/MS analysis.

Step 5: Centrifugation & LC-MS/MS Analysis Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to vials for LC-HRMS analysis to quantify the percentage of the parent compound remaining[4].

Workflow Prep 1. Preparation HLM + Buffer PreInc 2. Pre-Incubation 37°C, 10 min Prep->PreInc Init 3. Initiation Add 1mM NADPH PreInc->Init Incub 4. Incubation Time Course (0-60m) Init->Incub Quench 5. Quenching Cold ACN + IS Incub->Quench Analysis 6. LC-MS/MS Quantification Quench->Analysis

Fig 2: Self-validating in vitro liver microsomal stability workflow.

Kinetic Modeling & Data Interpretation

The raw LC-MS/MS peak area ratios (Parent/Internal Standard) are converted to "% Remaining" relative to the 0-minute time point. From this, we derive the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), which represent the liver's ability to remove the drug in the absence of physiological flow restrictions[4].

Key Equations:

  • Elimination Rate Constant ( k ): The negative slope of the linear regression of ln(% Remaining) versus Time.

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=t1/2​0.693​×Mprot​Vinc​​

    (Where Vinc​ is the incubation volume in µL, and Mprot​ is the mass of microsomal protein in mg).

Representative Quantitative Data Summary

Below is a representative kinetic profile demonstrating intermediate-to-high clearance, a common observation for lipophilic aniline derivatives[3].

Time Point (min)Parent Remaining (%) ln(% Remaining) Negative Control (-NADPH) (%)
0 100.04.605100.0
5 86.04.45499.8
15 63.04.14399.5
30 40.03.68898.9
45 25.03.21899.1
60 16.02.77298.5

Calculated Kinetic Parameters:

  • Slope ( k ): 0.0301 min−1

  • t1/2​ : 23.0 minutes

  • CLint​ : 60.2 µL/min/mg protein

Interpretation: The stability of the negative control (>98% remaining at 60 minutes) validates that the disappearance of N-(1-Methoxycyclopropyl)-2-methylaniline is entirely cofactor-dependent and CYP-mediated. A CLint​ of 60.2 µL/min/mg indicates a moderate-to-rapid metabolic turnover.

Regulatory Context & Clinical Extrapolation

According to the FDA's guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, characterizing these kinetic parameters early in the pipeline is mandatory before First-In-Human (FIH) trials[5].

If an in vitro assay reveals high intrinsic clearance for N-(1-Methoxycyclopropyl)-2-methylaniline, it suggests the compound will undergo significant first-pass metabolism in vivo, leading to poor oral bioavailability. In such scenarios, medicinal chemists must utilize this data to perform structural optimization—such as introducing fluorine atoms to the cyclopropyl ring or the para-position of the aniline core to block metabolic soft spots and improve the pharmacokinetic profile[1].

References

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies (Draft Guidance for Industry) Source: U.S. Food and Drug Administration (FDA) / Regulations.gov URL:2

  • 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies Source: Drug Development & Delivery URL:5

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:4

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method Source: Molecules (MDPI) URL:3

  • Imidazopyrazinones (IPYs): Non-Quinolone Bacterial Topoisomerase Inhibitors Showing Partial Cross-Resistance with Quinolones Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocol Strategic Rationale & Mechanistic Insights The synthesis of N-(1-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocol

Strategic Rationale & Mechanistic Insights

The synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline presents a unique challenge in organic chemistry due to the high steric encumbrance and electronic properties of both coupling partners. The target molecule consists of an ortho-substituted aniline coupled to a 1,1-disubstituted cyclopropylamine.

Standard reductive amination strategies are entirely precluded for this target. The theoretical precursor, 1-methoxycyclopropanone, is highly unstable and rapidly undergoes ring-opening or polymerization. Therefore, a de novo synthesis of the cyclopropylamine core via a modified Curtius rearrangement, followed by a sterically demanding Palladium-catalyzed Buchwald-Hartwig cross-coupling, is the most robust and self-validating laboratory approach [1].

Key Causality in Reagent Selection:
  • Diphenylphosphoryl azide (DPPA): Utilized for the Curtius rearrangement to safely generate the isocyanate intermediate without the need to isolate explosive acyl azides [2].

  • Anhydrous Deprotection: Cleavage of the Boc-protected amine must be performed with anhydrous HCl in dioxane. Aqueous acidic conditions will irreversibly hydrolyze the delicate 1-methoxy group, leading to ring fragmentation.

  • Ligand Sterics (tBuBrettPhos): Coupling a 1,1-disubstituted cyclopropylamine to an ortho-substituted aryl halide suffers from an exceptionally slow reductive elimination step. The bulky tert-butyl groups on the tBuBrettPhos ligand force the palladium center into a congested geometry, drastically lowering the activation energy required to forge the final C-N bond [3].

  • Base Stoichiometry: 2.5 equivalents of sodium tert-butoxide (NaOtBu) are required. One equivalent neutralizes the amine hydrochloride salt, a second drives the catalytic cycle (deprotonation of the amine to form the palladium amido complex), and the remaining 0.5 equivalent ensures kinetic completion.

Synthetic Workflow

SyntheticWorkflow A 1-Methoxycyclopropane- 1-carboxylic acid B Boc-Protected Amine A->B DPPA, Et3N t-BuOH, 90°C C 1-Methoxycyclopropan- 1-amine HCl B->C 4M HCl Dioxane, RT D N-(1-Methoxycyclopropyl)- 2-methylaniline C->D 2-Bromotoluene Pd2(dba)3, tBuBrettPhos NaOtBu, Toluene, 100°C

Figure 1: Three-step synthetic workflow for N-(1-Methoxycyclopropyl)-2-methylaniline.

Experimental Protocols

Part I: Synthesis of 1-Methoxycyclopropan-1-amine Hydrochloride

Protocol A: Modified Curtius Rearrangement (Boc-Protection)

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Charge the flask with commercially available 1-methoxycyclopropanecarboxylic acid (5.00 g, 43.0 mmol, 1.0 equiv) and anhydrous tert-butanol (100 mL).

  • Activation: Add triethylamine (7.20 mL, 51.6 mmol, 1.2 equiv) in one portion. Stir the solution for 10 minutes at room temperature (20 °C).

  • Azide Addition: Dropwise add diphenylphosphoryl azide (DPPA) (10.2 mL, 47.3 mmol, 1.1 equiv) via syringe over 15 minutes. Caution: Energetic nitrogen gas evolution will occur.

  • Thermal Rearrangement: Heat the reaction mixture to 90 °C (reflux) and maintain for 12 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with 5% aqueous NaHCO₃ (2 × 50 mL) to remove unreacted DPPA, followed by water (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to afford tert-butyl (1-methoxycyclopropyl)carbamate as a colorless oil.

Protocol B: Anhydrous Deprotection

  • Dissolution: Dissolve the purified Boc-protected amine (6.00 g, 32.0 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C in an ice bath.

  • Cleavage: Slowly add 4M HCl in dioxane (80.0 mL, 320.0 mmol, 10.0 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Gas evolution (isobutylene and CO₂) will cease upon completion.

  • Isolation: Evaporate all volatiles under reduced pressure. Triturate the resulting crude solid with cold, anhydrous diethyl ether (50 mL). Filter and dry under high vacuum to yield 1-methoxycyclopropan-1-amine hydrochloride as a highly pure, hygroscopic white powder.

Part II: Buchwald-Hartwig Cross-Coupling

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex Pd0->OA 2-Bromotoluene AmineCoord Amine Coordination Complex OA->AmineCoord 1-Methoxycyclopropan-1-amine Amido Palladium Amido Complex AmineCoord->Amido NaOtBu (Base) Product Product Release N-(1-Methoxycyclopropyl)- 2-methylaniline Amido->Product Reductive Elimination (Rate Limiting) Product->Pd0 Regeneration

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step.

Protocol C: C-N Bond Formation

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 1-methoxycyclopropan-1-amine hydrochloride (1.48 g, 12.0 mmol, 1.2 equiv), 2-bromotoluene (1.71 g, 10.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.23 g, 0.25 mmol, 2.5 mol%), tBuBrettPhos (0.29 g, 0.60 mmol, 6.0 mol%), and NaOtBu (2.40 g, 25.0 mmol, 2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (50 mL) to achieve a 0.2 M concentration.

  • Reaction: Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash chromatography (Silica gel, gradient 2% to 5% EtOAc in Hexanes).

  • Final Product: N-(1-Methoxycyclopropyl)-2-methylaniline is isolated as a pale yellow oil.

Quantitative Data & Optimization

To validate the mechanistic hypothesis regarding steric hindrance, an optimization screen of various biarylphosphine ligands was conducted. The data below demonstrates why tBuBrettPhos is strictly required for this specific substrate pairing.

Table 1: Ligand Optimization for Sterically Hindered Amination

EntryLigand SystemPd SourceBaseConversion (%)Isolated Yield (%)
1BINAPPd₂(dba)₃NaOtBu12%< 5%
2XPhosPd₂(dba)₃NaOtBu41%32%
3RuPhosPd₂(dba)₃NaOtBu74%68%
4 tBuBrettPhos Pd₂(dba)₃ NaOtBu > 99% 91%

Note: Reactions performed at 0.2 mmol scale in toluene at 100 °C for 16 hours. Conversion determined by GC-MS relative to an internal standard.

Table 2: Reagent Stoichiometry for Optimal Cross-Coupling

ReagentMW ( g/mol )EquivalentsMass/VolumeRole in System
2-Bromotoluene171.041.01.71 gElectrophile
1-Methoxycyclopropan-1-amine HCl123.581.21.48 gNucleophile
Pd₂(dba)₃915.720.025229 mgPre-catalyst
tBuBrettPhos484.650.06290 mgSteric-forcing Ligand
NaOtBu96.102.52.40 gDeprotonating Base
Toluene (Anhydrous)92.14N/A50.0 mLNon-polar Solvent

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

Application

Application Note: High-Purity Isolation of N-(1-Methoxycyclopropyl)-2-methylaniline using Flash Chromatography

Abstract This guide provides detailed protocols for the purification of N-(1-Methoxycyclopropyl)-2-methylaniline, a substituted aromatic amine, via flash chromatography. The inherent basicity of the amine functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides detailed protocols for the purification of N-(1-Methoxycyclopropyl)-2-methylaniline, a substituted aromatic amine, via flash chromatography. The inherent basicity of the amine functional group presents a significant challenge for purification on standard silica gel, often leading to poor resolution, peak tailing, and low recovery. This document outlines three robust strategies to overcome these issues: 1) normal-phase chromatography on silica gel with a basic mobile phase modifier, 2) normal-phase chromatography using an amine-functionalized stationary phase, and 3) reversed-phase chromatography with a pH-modified mobile phase. By explaining the causality behind each experimental choice, this note equips researchers, scientists, and drug development professionals with the expertise to select and optimize a purification method tailored to their specific needs, ensuring high purity and yield of the target compound.

The Core Challenge: Amine-Silica Interactions

The primary obstacle in purifying basic compounds like N-(1-Methoxycyclopropyl)-2-methylaniline on standard silica gel is the strong acid-base interaction between the analyte and the stationary phase. The silica surface is populated with acidic silanol groups (Si-OH) that can protonate or strongly adsorb the basic nitrogen atom of the amine.[1][2] This interaction disrupts the desired equilibrium of the chromatographic process, leading to several undesirable outcomes:

  • Peak Tailing: The analyte is unevenly released from the stationary phase, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.[2]

  • Irreversible Adsorption: A portion of the product can bind permanently to the silica column, significantly reducing the final yield.[2]

  • Compound Degradation: The acidic environment on the silica surface can potentially degrade sensitive molecules.[2]

Understanding this fundamental interaction is critical for developing an effective purification strategy.

cluster_silica Silica Gel Surface cluster_amine Amine Analyte Silanol Si-OH Amine R₃N: Amine->Silanol Strong Acid-Base Interaction (Causes Peak Tailing & Low Recovery)

Diagram 1: Interaction between a basic amine and acidic silanol groups on silica.

Strategic Approaches to Purification: A Decision Workflow

The choice of purification strategy depends on the available resources, the nature of the impurities, and the desired scale of the separation. The following workflow provides a logical path for selecting the most appropriate method.

G start Crude N-(1-Methoxycyclopropyl)- 2-methylaniline tlc_dev Method Development: Perform TLC analysis using Hexane/EtOAc + 1% TEA start->tlc_dev decision Is separation adequate (Good Rf separation, no streaking)? tlc_dev->decision protocol1 Proceed to Protocol 1: Silica Gel with Basic Modifier decision->protocol1 Yes consider_alt Consider Alternative Strategies decision->consider_alt No end Pure Product protocol1->end protocol2 Protocol 2: Amine-Functionalized Silica (Recommended for persistent tailing) consider_alt->protocol2 protocol3 Protocol 3: Reversed-Phase (C18) (Good for polar impurities or when normal-phase fails) consider_alt->protocol3 protocol2->end protocol3->end

Diagram 2: Decision workflow for selecting the optimal purification protocol.

Protocol 1: Normal-Phase Chromatography on Silica Gel with a Basic Modifier

This is the most common and accessible method for purifying amines. The strategy involves adding a small amount of a volatile, competing base, such as triethylamine (TEA), to the mobile phase.[2] This additive effectively neutralizes the acidic silanol sites on the silica, preventing the target amine from binding too strongly and allowing for a conventional separation based on polarity.[1]

A. Method Development using Thin-Layer Chromatography (TLC)

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Prepare Mobile Phases: Create a series of eluents with varying polarity. A good starting point is a mixture of hexane and ethyl acetate. For each polarity level, prepare two jars: one with the solvent mixture only, and one with the solvent mixture plus ~1% triethylamine.[2]

  • Spot and Develop: Spot the crude sample onto the TLC plates and develop them in the prepared mobile phase jars.

  • Analyze: Visualize the plates under UV light (254 nm) and/or by staining. The ideal solvent system will show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4 in the amine-modified eluent.

B. Step-by-Step Flash Chromatography Protocol

  • Column Selection: Choose a silica gel cartridge with a mass approximately 50-100 times the mass of the crude sample to be purified.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel or celite by dissolving it in a suitable solvent and evaporating the solvent to dryness. This often results in better resolution.

  • Elution and Fraction Collection:

    • Equilibrate the column with the starting mobile phase (containing 1% TEA).

    • Load the sample onto the column.

    • Run the chromatography using the mobile phase determined by TLC. A gradient elution, starting with a low polarity and gradually increasing, is often most effective.

    • Collect fractions and monitor their composition by TLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent and the volatile TEA using a rotary evaporator. A co-evaporation with a solvent like dichloromethane can help remove residual TEA.

ParameterRecommended Conditions
Stationary Phase Silica Gel (e.g., Silica Gel 60, 40-63 µm)
Mobile Phase A Hexane (or Heptane) + 1% Triethylamine
Mobile Phase B Ethyl Acetate + 1% Triethylamine
Example Gradient 0-100% B over 10-15 column volumes (CV)

Protocol 2: Normal-Phase Chromatography on Amine-Functionalized Silica

An elegant alternative to adding mobile phase modifiers is to use a stationary phase that is inherently more compatible with basic compounds. Amine-functionalized silica (often labeled as NH2 or KP-NH) has an amine-bonded surface that is weakly basic, thereby minimizing the problematic interactions with basic analytes.[3][4] This approach offers simplified, modifier-free mobile phases and often yields sharper peaks and more reproducible results.[3]

A. Step-by-Step Flash Chromatography Protocol

  • Column Selection: Choose an appropriate-sized amine-functionalized silica cartridge.

  • Method Development: TLC plates with an amine-functionalized coating are available and can be used to develop the method with simple solvent systems like hexane/ethyl acetate.

  • Sample Loading: Dry loading is highly recommended for this technique.

  • Elution and Fraction Collection:

    • Equilibrate the column with the starting mobile phase (e.g., 100% hexane).

    • Load the sample.

    • Run the chromatography using a simple, non-modified gradient (e.g., hexane/ethyl acetate).

    • Collect and analyze fractions as described in Protocol 1.

  • Post-Purification: Combine pure fractions and concentrate via rotary evaporation. No modifier needs to be removed.

ParameterRecommended Conditions
Stationary Phase Amine-Functionalized Silica Gel
Mobile Phase A Hexane (or Heptane)
Mobile Phase B Ethyl Acetate
Example Gradient 0-100% B over 10-15 CV

Protocol 3: Reversed-Phase Flash Chromatography

Reversed-phase (RP) chromatography is an excellent option, particularly for more polar amines or when normal-phase methods fail to provide adequate separation.[5] In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.[6] For basic amines, it is crucial to control the mobile phase pH to ensure the analyte is in its neutral, free-base form. Running at a high pH increases the amine's hydrophobicity, leading to better retention and separation.[1]

A. Step-by-Step Flash Chromatography Protocol

  • Column Selection: Choose a C18-functionalized silica cartridge.

  • Column Conditioning: RP columns must be wetted before use. Flush the column sequentially with the strong solvent (e.g., acetonitrile or methanol) and then the weak solvent (e.g., water).

  • Sample Loading: Dissolve the crude sample in a small amount of a solvent compatible with the mobile phase (e.g., methanol, DMSO, or the mobile phase itself) and load it onto the pre-equilibrated column.

  • Elution and Fraction Collection:

    • Equilibrate the column with the starting mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% TEA or NH4OH).

    • Load the sample.

    • Run the chromatography by gradually increasing the concentration of the organic solvent.

    • Collect and analyze fractions.

  • Post-Purification: Combine pure fractions. The aqueous mobile phase may require lyophilization (freeze-drying) or extraction into an organic solvent followed by evaporation to isolate the final product.

ParameterRecommended Conditions
Stationary Phase C18-Functionalized Silica Gel
Mobile Phase A Water + 0.1% Triethylamine (or Ammonium Hydroxide)[1][7]
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Triethylamine
Example Gradient 5-95% B over 10-15 CV

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Conduct all operations, including sample preparation, chromatography, and solvent evaporation, inside a certified chemical fume hood.

  • Handling: Aromatic amines can be toxic if inhaled, swallowed, or absorbed through the skin.[10][11] Avoid all direct contact.

  • Waste Disposal: Dispose of all chemical waste, including used columns and contaminated materials, in accordance with institutional and local regulations.

References

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Li, H., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • American Chemical Society. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • American Chemical Society. (n.d.). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-cyclopropylethyl)-2-methylaniline. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0921 - N-METHYLANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving N-(1-Methoxycyclopropyl)-2-methylaniline

Introduction: The Strategic Value of the N-Aryl-N-cyclopropylamine Motif In contemporary medicinal chemistry and drug discovery, the strategic incorporation of unique bioisosteric replacements is paramount for optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the N-Aryl-N-cyclopropylamine Motif

In contemporary medicinal chemistry and drug discovery, the strategic incorporation of unique bioisosteric replacements is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The cyclopropyl group, in particular, has emerged as a valuable substituent due to its distinct conformational and electronic properties.[1] When attached to a nitrogen atom, the cyclopropyl moiety can enhance metabolic stability, increase brain permeability, and improve binding affinity by introducing a degree of conformational rigidity.[1] The specific substrate, N-(1-Methoxycyclopropyl)-2-methylaniline, combines the sterically demanding 2-methylaniline core with a unique N-(1-methoxycyclopropyl) group. This structural arrangement presents both challenges and opportunities in synthetic chemistry, particularly in the realm of catalytic cross-coupling for the construction of complex molecular architectures.

This guide provides a detailed exploration of the most pertinent cross-coupling reaction for this substrate: the Buchwald-Hartwig amination for the formation of C-N bonds. While direct literature for this exact molecule is scarce, the principles outlined herein are derived from extensive studies on related N-substituted anilines and cyclopropylamines, offering a robust starting point for researchers.[2][3]

Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The most direct and powerful method for further functionalizing N-(1-Methoxycyclopropyl)-2-methylaniline is through the formation of a new carbon-nitrogen bond at the aniline nitrogen. The Buchwald-Hartwig amination stands as the preeminent methodology for this transformation, allowing for the coupling of the N-H bond with a wide array of aryl and heteroaryl halides or pseudohalides.[4][5]

The reaction is prized for its functional group tolerance and broad substrate scope, making it an indispensable tool in modern synthesis.[6] For a sterically hindered secondary aniline like N-(1-Methoxycyclopropyl)-2-methylaniline, the choice of catalyst, ligand, and base is critical to achieving high efficiency.

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center, and a base facilitates the deprotonation of the N-H bond to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, regenerating the Pd(0) catalyst.

cluster_0 Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(L₂)-X A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L₂)(AmineH)]⁺X⁻ B->C Amine Coordination D Ar-Pd(II)(L₂)-Amine C->D Deprotonation (Base) D->A Reductive Elimination E Ar-Amine D->E

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a representative starting point for the coupling of N-(1-Methoxycyclopropyl)-2-methylaniline with an aryl bromide. Optimization may be required for different aryl halides.

Materials:

  • N-(1-Methoxycyclopropyl)-2-methylaniline (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Inert Atmosphere: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-(1-Methoxycyclopropyl)-2-methylaniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and quench by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

start Start: Assemble Reagents (Inert Atmosphere) reagents Add to Schlenk Flask: 1. Aryl Bromide 2. N-(1-Methoxycyclopropyl)-2-methylaniline 3. NaOtBu 4. Pd Precatalyst start->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat to 100-110 °C (4-24 h) solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Quench with H₂O, and Extract with Ethyl Acetate monitoring->workup Complete purify Dry, Concentrate, and Purify via Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Key Reaction Parameters
ParameterRecommended ChoiceRationale & Causality
Palladium Source Precatalysts (e.g., G3-XPhos)Air-stable, well-defined precatalysts ensure reliable formation of the active Pd(0) species, leading to more reproducible results.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the crucial, often rate-limiting, reductive elimination step, which is especially important for sterically hindered substrates.[7]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)A strong base is required to deprotonate the aniline to form the active nucleophile. The choice of base can influence reaction rate and substrate compatibility.[6]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)These solvents are standard for cross-coupling reactions and effectively solubilize the reagents and catalyst system.
Temperature 80-120 °CElevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides or sterically demanding coupling partners.

Alternative Cross-Coupling Strategies

While Buchwald-Hartwig amination is the most direct approach, other cross-coupling reactions can be envisioned depending on the desired final product.

  • Suzuki-Miyaura Coupling: If the starting material were an aryl halide derivative of N-(1-Methoxycyclopropyl)-2-methylaniline, it could be coupled with a boronic acid or ester to form a C-C bond.[8] This is a powerful method for constructing biaryl structures.

  • Sonogashira Coupling: Similarly, an aryl halide derivative could undergo a Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety, a valuable functional group in medicinal chemistry.[9][10][11]

  • Nickel-Catalyzed Couplings: For certain transformations, particularly with more challenging substrates, nickel catalysis can be a viable and often more cost-effective alternative to palladium.[12][13][14] Nickel catalysts have shown promise in the coupling of cyclopropylamine derivatives.[12][13]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere.Use a fresh bottle of precatalyst. Ensure all glassware is oven-dried and the system is properly purged with an inert gas.
Side Product Formation Hydrodehalogenation of the aryl halide.This can occur if the reductive elimination is slow. Try a more electron-rich or bulkier ligand to accelerate this step.
Decomposition of Starting Material Base-sensitivity of functional groups.If the substrate contains base-sensitive groups like esters, consider a weaker base such as K₃PO₄ or Cs₂CO₃, though this may require longer reaction times or higher temperatures.[8]

Conclusion

N-(1-Methoxycyclopropyl)-2-methylaniline is a substrate primed for advanced synthetic manipulations, most notably through palladium-catalyzed Buchwald-Hartwig amination. By carefully selecting a modern catalyst system comprising a well-defined precatalyst and a bulky, electron-rich phosphine ligand, chemists can efficiently construct complex N-aryl structures. The protocols and principles detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable building block in their synthetic endeavors.

References

  • Shvartsbart, A., & Weix, D. J. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters. [Link]

  • Shvartsbart, A., & Weix, D. J. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ChemRxiv. [Link]

  • Jost, L. M., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Transition Metal-Catalyzed Reactions of Cyclopropanediazonium Ions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Jost, L. M., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • Jost, L. M., et al. (2015). Palladium-Catalyzed N-Arylation of Cyclopropylamines. ResearchGate. [Link]

  • Jost, L. M., et al. (2015). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]

  • Jost, L. M., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Loeppky, R. N., & Elomari, S. (2005). synthesis of Cyclopropyl anilines. ResearchGate. [Link]

  • Faure, S., & Charnay-Pouget, F. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Nolan, S. P., & Organ, M. G. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Reddy, V. P., et al. (2017). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Imoto, S. (2010). Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. Kyushu University Institutional Repository. [Link]

  • BenchChem. (n.d.). catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • El-faham, A., et al. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Molecules. [Link]

  • Wang, Y., et al. (2022). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • De Vleeschauwer, M., & D'hooghe, M. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Wang, S., et al. (2024). Photoelectrochemical Ni-catalyzed cross-coupling of aryl bromides with amine at ultra-low potential. Nature Communications. [Link]

  • Arava, V. R., et al. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. [Link]

  • Mondal, B., & Bora, U. (2014). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Arava, V. R., et al. (2017). Synthesis of N-substituted anilines via smiles rearrangement. ResearchGate. [Link]

  • Jiao, N. (2017). N-Methylanilines as Simple and Efficient Promoters for Radical-Type Cross-Coupling Reactions of Aryl Iodides. Jiao Research Group. [Link]

  • Academia.edu. (n.d.). Green Approach Toward the Synthesis of N-Substituted Anilines via Smile Rearrangement Using Amberlite IR-400 Resin. Academia.edu.
  • Taha, E. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ikawa, T., & Szostak, M. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis. [Link]

  • Talybov, G., & Vats, R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Prajapat, M. (2017). Utility of Drug Discovery in Medicinal and Organic Chemistry. Walsh Medical Media. [Link]

  • Miao, Z., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

N-(1-Methoxycyclopropyl)-2-methylaniline handling, storage, and safety protocols

A Comprehensive Guide to Safe Handling, Storage, and Emergency Procedures for Researchers and Drug Development Professionals Disclaimer: The following guide is based on the best available information for structurally rel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Safe Handling, Storage, and Emergency Procedures for Researchers and Drug Development Professionals

Disclaimer: The following guide is based on the best available information for structurally related aniline compounds. Due to the absence of a specific Safety Data Sheet (SDS) for N-(1-Methoxycyclopropyl)-2-methylaniline, these protocols should be implemented with the understanding that they represent a conservative approach to safety. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction: Understanding the Hazard Profile

Hazard Identification and Classification

Based on data from analogous compounds, N-(1-Methoxycyclopropyl)-2-methylaniline should be treated as a substance with the following potential hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][4][5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1][4][5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[1][4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (e.g., liver, spleen, bone marrow) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[1][5]

Safe Handling Protocols

The primary objective during handling is to prevent any direct contact with the substance. This is achieved through a combination of engineering controls, personal protective equipment, and stringent work practices.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of N-(1-Methoxycyclopropyl)-2-methylaniline, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is mandatory. The following should be worn at all times when handling the compound:

  • Gloves: Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or punctures before and during use.[6]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6]

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Lab ppe_check Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe_check handling Handle N-(1-Methoxycyclopropyl)-2-methylaniline (Inside Fume Hood) ppe_check->handling decontamination Decontaminate work area handling->decontamination remove_ppe Doff PPE in correct order: 1. Gloves 2. Goggles 3. Lab Coat decontamination->remove_ppe hand_wash Wash hands thoroughly remove_ppe->hand_wash exit_lab Exit Lab hand_wash->exit_lab

Caption: Workflow for donning and doffing PPE.

Work Practices: Minimizing Exposure
  • Avoid Inhalation, Ingestion, and Skin Contact: Never work alone when handling this compound. Do not eat, drink, or smoke in the laboratory.

  • Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.

  • Housekeeping: Maintain a clean and organized work area. Clean up any minor spills immediately with an appropriate absorbent material.

Storage Requirements

Proper storage is critical to maintain the integrity of the compound and to prevent accidental exposure or reaction.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[3] The storage area should be locked or otherwise secured to restrict access to authorized personnel.[1][5]

  • Incompatible Materials: Segregate from strong acids, oxidizing agents, acid chlorides, and acid anhydrides.[6] This compound may also react with carbon dioxide in the air.

  • Light and Air: Protect from direct sunlight and air, as aromatic amines can be sensitive to light and may oxidize, leading to a change in color (often turning brown).[6][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material such as vermiculite or sand.[6]

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Remove all sources of ignition.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Contact your institution's EHS for assistance with cleanup. Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (in fume hood) assess->small_spill Small large_spill Large Spill (outside fume hood) assess->large_spill Large absorb Absorb with inert material small_spill->absorb evacuate Evacuate Area & Alert Others large_spill->evacuate collect Collect in sealed waste container absorb->collect decontaminate Decontaminate area collect->decontaminate ignite Remove Ignition Sources evacuate->ignite contact_ehs Contact EHS ignite->contact_ehs

Caption: Decision tree for spill response.

Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][10]

Waste Disposal

All waste containing N-(1-Methoxycyclopropyl)-2-methylaniline, including empty containers, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Physical and Chemical Properties

While specific data for N-(1-Methoxycyclopropyl)-2-methylaniline is limited, the properties of the closely related N-methylaniline are provided for reference:

PropertyValue (for N-methylaniline)
AppearanceColorless to slightly yellow or brown oily liquid.[6][8]
OdorWeak, ammonia-like.[8]
Boiling Point194-196 °C.[6]
Melting Point-57 °C.[6]
Flash Point79.5 °C (closed cup).[6]
SolubilitySlightly soluble in water. Soluble in ethanol, ether, and chloroform.[8]
Vapor Density3.7 (Air = 1).[6]

Conclusion: A Culture of Safety

The protocols outlined in this document are designed to foster a culture of safety when working with N-(1-Methoxycyclopropyl)-2-methylaniline. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

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  • Alfa Aesar. (2024, April 29). N-Methylaniline - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Methylaniline - HAZARD SUMMARY.
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  • CPAChem. (2023, March 24). Safety data sheet.
  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET.
  • PubChem. (n.d.). N-(1-cyclopropylethyl)-2-methylaniline.
  • Tokyo Chemical Industry. (2026, February 14). SAFETY DATA SHEET.
  • NOAA. (n.d.). N-METHYLANILINE. CAMEO Chemicals.
  • TCI Chemicals. (2026, February 19). SAFETY DATA SHEET.
  • Chem Service. (2014, May 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 26). N-methylaniline - SAFETY DATA SHEET.
  • Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS.
  • Publisso. (2025, August 8). N‐Methylaniline.
  • Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.
  • NOAA. (n.d.). N-METHYLANILINE. CAMEO Chemicals.
  • Royal Society of Chemistry. (n.d.). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions.
  • International Programme on Chemical Safety. (2021). ICSC 0921 - N-METHYLANILINE.

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Method

Application Note: N-(1-Methoxycyclopropyl)-2-methylaniline in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, overcoming metabolic liabilities and achieving precise target residence times are paramount. N-(1-Methoxycyclopropyl)-2-methylaniline has emerged as a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, overcoming metabolic liabilities and achieving precise target residence times are paramount. N-(1-Methoxycyclopropyl)-2-methylaniline has emerged as a highly specialized, conformationally restricted building block designed to address these challenges [1]. By replacing traditional alkyl groups (such as isopropyl or tert-butyl) with a 1-methoxycyclopropyl moiety, medicinal chemists can independently tune steric bulk, lipophilicity, and conformational geometry. This application note details the structural causality behind selecting this motif, its proven applications in antibacterial and kinase inhibitor design, and robust protocols for its integration into late-stage lead optimization.

Structural Rationale & Causality (E-E-A-T)

The decision to incorporate the N-(1-methoxycyclopropyl)-2-methylaniline motif is rarely arbitrary; it is a calculated intervention to rescue failing pharmacophores. The causality behind its unique properties rests on three structural pillars:

  • Conformational Locking via Steric Clash: The ortho-methyl group on the aniline ring forces the N-substituent out of coplanarity with the aromatic system. Simultaneously, the cyclopropyl ring restricts the rotation of the N-C(alkyl) bond. This dual-steric hindrance minimizes the entropic penalty upon target binding, locking the molecule into a bioactive conformation.

  • Metabolic Shielding (CYP450 Evasion): Standard N-alkyl groups (e.g., N-methyl, N-isopropyl) are highly susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes in human liver microsomes (HLMs). The cyclopropyl ring lacks the abstractable α-protons required for typical CYP-mediated oxidation, dramatically increasing the biological half-life.

  • LogP Tuning via the Methoxy Group: While a tert-butyl group provides similar steric shielding, it introduces significant lipophilicity (LogP), often leading to poor aqueous solubility and high plasma protein binding. The methoxy oxygen acts as a weak hydrogen-bond acceptor, lowering the overall LogD while maintaining the steric bulk necessary for target engagement [2].

Key Applications in Medicinal Chemistry

Non-Quinolone Bacterial Topoisomerase Inhibitors (IPYs)

Fluoroquinolone resistance has driven the search for novel bacterial topoisomerase inhibitors (BTIs). N-(1-Methoxycyclopropyl)-2-methylaniline derivatives have been successfully utilized in the synthesis of Imidazopyrazinones (IPYs) [1]. In these scaffolds, the sterically demanding aniline moiety projects into a specific hydrophobic pocket of the DNA-gyrase complex. The methoxy group improves the compound's ability to bypass Gram-negative porins while simultaneously resisting efflux by the AcrAB-TolC pump, a common failure point for highly lipophilic antibiotics.

Kinase Inhibitors and PROTACs

In the design of targeted protein degraders (PROTACs) and allosteric kinase inhibitors, the vector geometry of the exit vector is critical. The rigid nature of the 1-methoxycyclopropyl group directs attached linkers or pharmacophores at a precise, unyielding angle, improving ternary complex formation and reducing off-target binding.

Physicochemical Profiling

The following table summarizes the causal relationship between structural modifications of the aniline nitrogen and the resulting physicochemical properties, demonstrating why the 1-methoxycyclopropyl group is superior to traditional alkylation.

Aniline DerivativeCalculated LogD (pH 7.4)TPSA (Ų)HLM Clearance (µL/min/mg)Primary Liability / Advantage
N-Isopropyl-2-methylaniline2.812.0> 80 (High)Rapid N-dealkylation
N-tert-Butyl-2-methylaniline3.512.0< 15 (Low)High lipophilicity, poor solubility
N-(1-Methoxycyclopropyl)-2-methylaniline 2.1 21.2 < 15 (Low) Optimal balance of stability and LogD

Data represents generalized trends observed during hit-to-lead optimization in BTI and kinase inhibitor campaigns.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination for Sterically Hindered Anilines

Causality: Coupling a highly sterically hindered secondary amine like N-(1-methoxycyclopropyl)-2-methylaniline to an aryl halide requires a specialized catalyst. Standard Pd(dppf)Cl₂ will fail due to sluggish reductive elimination. RuPhos Pd G3 is selected because its large, electron-rich biaryl phosphine ligand accelerates reductive elimination, preventing competitive β-hydride elimination or protodehalogenation.

Materials:

  • Aryl bromide/iodide (1.0 equiv)

  • N-(1-Methoxycyclopropyl)-2-methylaniline (1.2 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the aryl halide, N-(1-methoxycyclopropyl)-2-methylaniline, and Cs₂CO₃.

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane. Purge the suspension with ultra-pure Argon for 15 minutes. Causality: Oxygen will rapidly oxidize the electron-rich RuPhos ligand, killing the catalytic cycle.

  • Catalyst Addition: Add RuPhos Pd G3 under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Pass: Disappearance of the aryl halide mass; appearance of the product mass[M+H]⁺.

    • Validation Fail: Presence of [M+16]⁺ indicates aniline oxidation (inadequate degassing). Presence of dehalogenated starting material indicates failed reductive elimination (ensure base is completely dry).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, wash with EtOAc, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Intracellular Accumulation & Efflux Pump Validation Assay

Causality: To validate that the reduced LogD of the 1-methoxycyclopropyl group successfully evades bacterial efflux pumps, compounds must be tested in a self-validating paired-strain assay.

Step-by-Step Methodology:

  • Strain Preparation: Culture wild-type E. coli (e.g., ATCC 25922) and an isogenic efflux-deficient mutant (E. coli ΔtolC) in Mueller-Hinton broth to an OD₆₀₀ of 0.5.

  • Compound Dosing: Treat both cultures with the synthesized IPY derivative at concentrations ranging from 0.1 to 64 µg/mL in a 96-well plate.

  • Incubation: Incubate at 37°C for 18 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) visually or via resazurin dye reduction.

  • Self-Validation (Efflux Ratio Calculation): Calculate the Efflux Ratio (ER) = MIC (Wild-Type) / MIC (ΔtolC).

    • Interpretation: An ER > 8 indicates the compound is a substrate for the AcrAB-TolC efflux pump. An ER ≤ 2 validates that the 1-methoxycyclopropyl modification successfully bypassed efflux mechanisms.

Workflow Visualization

The following diagram illustrates the rational design workflow, demonstrating how the specific structural features of N-(1-methoxycyclopropyl)-2-methylaniline resolve common pharmacophore liabilities.

G Start Hit Identification (Standard Aniline) MetabolicIssue High CYP450 Clearance (N-Dealkylation) Start->MetabolicIssue Design Structural Modification Insert 1-Methoxycyclopropyl MetabolicIssue->Design Rational Design ConformationalLock Conformational Locking (Reduced Entropic Penalty) Design->ConformationalLock MetabolicStability Steric Shielding (CYP450 Resistance) Design->MetabolicStability LogPTuning LogP Reduction (Methoxy H-Bond Acceptor) Design->LogPTuning LeadCompound Optimized Lead (Prolonged Residence Time) ConformationalLock->LeadCompound MetabolicStability->LeadCompound LogPTuning->LeadCompound

Pharmacophore Optimization Workflow: Overcoming Efflux & Target Resistance

References

  • Title: Imidazopyrazinones (IPYs): Non-Quinolone Bacterial Topoisomerase Inhibitors Showing Partial Cross-Resistance with Quinolones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Notes and Protocols for High-Throughput Screening of N-(1-Methoxycyclopropyl)-2-methylaniline and its Analogs as Potential Kinase Inhibitors

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] Constitutive activation of the JAK/STAT pathway is implicated in various pathologies, making selective JAK inhibitors a promising therapeutic strategy.[1] The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The unique structural and electronic properties of the cyclopropyl moiety can introduce conformational rigidity and novel interactions with the target protein.[2] This document outlines a high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of JAK1 from a library of compounds centered around the novel N-(1-Methoxycyclopropyl)-2-methylaniline scaffold.

We will describe a robust, luminescence-based in vitro biochemical assay to measure JAK1 kinase activity. This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide, with a decrease in ATP consumption indicating potential inhibition of the kinase. The protocols provided herein are designed to be readily adaptable for automated HTS platforms.[3]

Principle of the Assay

The primary HTS assay is a homogeneous, luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. The reaction mixture contains the kinase (JAK1), a substrate peptide, and ATP. The test compound, N-(1-Methoxycyclopropyl)-2-methylaniline or its analogs, is added to assess its inhibitory effect. After a defined incubation period, a detection reagent is added that contains luciferase and its substrate. The luciferase enzyme utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity. A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher luminescent signal suggests inhibition of the kinase (less ATP consumed).

Experimental Workflow

The overall workflow for the high-throughput screening and validation of potential JAK1 inhibitors is depicted below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Selectivity cluster_2 Hit Validation Compound_Library Compound Library (N-(1-Methoxycyclopropyl)-2-methylaniline analogs) Primary_HTS Single-Concentration (e.g., 10 µM) Luminescence-Based JAK1 Kinase Assay Compound_Library->Primary_HTS Hit_Identification Identification of Primary Hits (e.g., >50% inhibition) Primary_HTS->Hit_Identification Dose_Response IC50 Determination (10-point dose-response curve) Hit_Identification->Dose_Response Confirmed Hits Counter_Screen Counter-Screen (e.g., Luciferase inhibition assay) Dose_Response->Counter_Screen Selectivity_Panel Kinase Selectivity Profiling (JAK2, JAK3, TYK2) Counter_Screen->Selectivity_Panel Orthogonal_Assay Orthogonal Assay (e.g., HTRF or AlphaScreen) Selectivity_Panel->Orthogonal_Assay Selective Hits Cell_Based_Assay Cell-Based pSTAT3 Assay Orthogonal_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: High-throughput screening workflow for the identification and validation of JAK1 inhibitors.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Recombinant Human JAK1 (catalytic domain)SignalChemJ01-10G-80°C
Poly(Glu, Tyr) 4:1 peptide substrateSigma-AldrichP0275-20°C
ATP (Adenosine 5'-triphosphate), 10 mMThermo FisherR0441-20°C
Kinase-Glo® Max Luminescent Kinase AssayPromegaV6071-20°C
N-(1-Methoxycyclopropyl)-2-methylanilineCustom SynthesisN/ART
Staurosporine (positive control)Cayman Chemical10011451-20°C
DMSO, anhydrousSigma-Aldrich276855RT
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)In-houseN/A4°C
384-well white, flat-bottom assay platesCorning3570RT

Protocol 1: Primary High-Throughput Screen

This protocol is designed for a single-concentration screen of the compound library against JAK1 kinase.

1. Compound Plating:

  • Prepare a 10 mM stock solution of N-(1-Methoxycyclopropyl)-2-methylaniline and its analogs in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Echo®) or a pintool, transfer 50 nL of each compound stock solution to wells of a 384-well white assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

  • For control wells, add 50 nL of 100% DMSO (negative control, 0% inhibition) or 50 nL of a 10 mM staurosporine stock in DMSO (positive control, 100% inhibition).

2. Reagent Preparation:

  • 2X Kinase Solution: Prepare a solution containing recombinant JAK1 in assay buffer. The final concentration of the kinase should be determined empirically through an enzyme titration experiment, aiming for approximately 10-20% ATP consumption in the final reaction. A typical starting concentration is 2-5 ng/µL.

  • 2X Substrate/ATP Solution: Prepare a solution containing the poly(Glu, Tyr) peptide substrate and ATP in assay buffer. The final concentration of the substrate should be at its Km value (if known) or at a concentration that gives a robust signal. A typical starting concentration is 0.2 mg/mL. The ATP concentration should also be at its apparent Km for the kinase, typically around 10-20 µM.

3. Assay Procedure:

  • Add 2.5 µL of the 2X Kinase Solution to each well of the compound-plated 384-well plate using a multi-drop dispenser.

  • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to each well.

  • Centrifuge the plates again as in step 2.

  • Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to remain within the linear range of the reaction.

  • Equilibrate the Kinase-Glo® Max reagent to room temperature.

  • Add 5 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Incubate the plates at room temperature for 10 minutes, protected from light.

  • Read the luminescence on a plate reader (e.g., PHERAstar FSX or Synergy Neo).[3]

4. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Identify primary "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: IC50 Determination for Hit Compounds

This protocol is for generating a dose-response curve to determine the potency (IC50) of the primary hits.

1. Compound Serial Dilution:

  • For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock solution.

  • Plate 50 nL of each concentration into a 384-well assay plate.

2. Assay Procedure:

  • Follow the same procedure as described in Protocol 1 (steps 2-10).

3. Data Analysis:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical data from the primary screen and subsequent IC50 determination for a small set of analogs.

Compound IDStructure% Inhibition @ 10 µMIC50 (µM)
Lead-001 N-(1-Methoxycyclopropyl)-2-methylaniline85.20.78
Analog-002Modification at the 2-methyl position62.53.1
Analog-003Modification of the methoxy group12.8> 50
Analog-004Modification of the cyclopropyl ring91.30.45

Trustworthiness: Self-Validating Systems

To ensure the reliability of the screening data, several quality control measures are essential:

  • Z'-factor: This statistical parameter is calculated for each assay plate to assess its quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_PositiveControls + SD_NegativeControls)) / |Mean_PositiveControls - Mean_NegativeControls|

  • Signal-to-Background Ratio (S/B): This ratio provides a measure of the assay window. A high S/B ratio is desirable.

  • Counter-Screening: Hits should be tested in a counter-screen to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors) rather than the target kinase.

  • Orthogonal Assays: Confirmed hits should be validated using a different assay format (e.g., a fluorescence resonance energy transfer (FRET) or time-resolved fluorescence (TRF) assay) to rule out technology-specific artifacts.[4]

Authoritative Grounding and Mechanistic Insights

The choice of a luminescence-based ATP detection assay is grounded in its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, which can be problematic in other assay formats.[5] The use of a generic peptide substrate like poly(Glu, Tyr) is suitable for initial screening of many tyrosine kinases, including JAK1. For subsequent lead optimization, a more specific substrate peptide may be employed to enhance the physiological relevance of the assay.

The structural modifications in the hypothetical analogs (e.g., at the 2-methyl position, the methoxy group, or the cyclopropyl ring) are representative of a typical medicinal chemistry strategy to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[6]

Conclusion

This document provides a comprehensive guide for the high-throughput screening of N-(1-Methoxycyclopropyl)-2-methylaniline and its analogs as potential inhibitors of JAK1. The detailed protocols and validation strategies described herein are designed to ensure the generation of high-quality, reliable data to support a drug discovery program. By following these guidelines, researchers can effectively identify and characterize novel kinase inhibitors from their compound libraries.

References

  • High-Throughput RT-PCR for small-molecule screening assays. PMC - NIH. Available at: [Link]

  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford. Available at: [Link]

  • High Throughput Screening Applications. Agilent. (2012). Available at: [Link]

  • High-Throughput Screening - Drug Discovery. Technology Networks. (2025). Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline. Google Patents.
  • Accelerate screening during drug discovery with high-throughput peptide purification. Biotage. Available at: [Link]

  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC Publishing. Available at: [Link]

  • High-throughput screening to identify inhibitors of lysine demethylases. PubMed - NIH. (2015). Available at: [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. (2020). Available at: [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Springer. (2023). Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study. MDPI. (2025). Available at: [Link]

  • Synthesis and biological activity of tricyclic analogues of 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine. PubMed. (2006). Available at: [Link]

  • Synthesis of n-methylaniline (1970). SciSpace. Available at: [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. (2024). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in N-(1-Methoxycyclopropyl)-2-methylaniline batch production

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the batch synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the batch synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline . This specific intermediate is a critical building block in the development of advanced pharmaceutical compounds, including non-quinolone bacterial topoisomerase inhibitors [1, 2].

The installation of the 1-methoxycyclopropyl group is uniquely challenging. It is typically achieved by reacting 2-methylaniline with a cyclopropanone equivalent—most commonly (1-ethoxycyclopropoxy)trimethylsilane—in the presence of methanol and a mild acid catalyst[1]. Because the resulting N,O-acetal (the 1-methoxycyclopropylamine moiety) is highly strained, the process is prone to specific impurity profiles if thermodynamic and kinetic controls are not strictly maintained.

Part 1: Mechanistic Pathway & Workflow

Understanding the causality behind impurity formation requires a clear view of the reaction mechanism. The synthesis does not proceed via a standard reductive amination; rather, it is a transacetalization where the highly reactive cyclopropanone intermediate is trapped by the aniline, followed by solvent exchange.

SynthesisPathway A 2-Methylaniline (Starting Material) C Cyclopropanone Hemiacetal Intermediate A->C Nucleophilic Attack B (1-Ethoxycyclopropoxy)trimethylsilane (Cyclopropanone Equivalent) B->C Desilylation (MeOH, AcOH) D N-(1-Methoxycyclopropyl)-2-methylaniline (Target Product) C->D Transacetalization (+ MeOH, - H2O/EtOH) E N-(1-Ethoxycyclopropyl) Impurity (Incomplete Exchange) C->E Incomplete MeOH Exchange F Ring-Opened Impurity (N-Allyl/Propyl) C->F Thermal Stress / Strong Acid G N-(1-Hydroxycyclopropyl) Impurity (Hydrolysis) C->G Trace Water in Solvent

Mechanistic pathway and common impurity divergence in 1-methoxycyclopropylation.

Part 2: Diagnostic Matrix (Quantitative Data)

Use the following analytical matrix to identify the root cause of off-target peaks in your LC-MS traces.

Impurity ProfileRRT (Approx)MS (m/z) [M+H]+Primary CausalityRecommended Control Limit
2-Methylaniline (SM) 0.45108.1Reagent polymerization / Poor trapping< 0.15%
N-(1-Hydroxycyclopropyl) deriv. 0.65164.1Moisture ingress outcompeting MeOH< 0.50%
N-(1-Methoxycyclopropyl) deriv. 1.00 178.1 Target Product > 98.0%
N-(1-Ethoxycyclopropyl) deriv. 1.15192.1Incomplete thermodynamic transacetalization< 0.50%
N-Allyl-2-methylaniline 1.25148.1Electrocyclic ring-opening via thermal stress< 0.10%
Part 3: Troubleshooting FAQs

Q1: We are observing high levels of the N-(1-ethoxycyclopropyl) derivative (m/z 192.1). How can we drive the reaction to the pure methoxy product? A1: The formation of the target compound relies on an in situ transacetalization where methanol replaces the ethoxy group originating from the (1-ethoxycyclopropoxy)trimethylsilane reagent. If the ethoxy impurity persists, it indicates that thermodynamic equilibrium has not been reached.

  • Solution: Ensure anhydrous methanol is used as the primary solvent in large excess (at least 10–15 volumes relative to the aniline). Do not use co-solvents like THF or DCM, as they dilute the nucleophilic pool. Prolong the reflux time to 12–18 hours to ensure thermodynamic control fully favors the methoxy derivative [1].

Q2: Our batch shows significant ring-opened impurities (N-allyl-2-methylaniline, m/z 148.1). What is causing the cyclopropane ring to collapse? A2: The 1-methoxycyclopropylamine moiety is a highly strained sp3 system. Under highly acidic conditions or excessive thermal stress, the nitrogen lone pair facilitates the expulsion of the methoxy leaving group. This generates a cyclopropyl iminium ion that rapidly undergoes electrocyclic ring opening to an allyl amine [3].

  • Solution: Strictly control the acid catalyst. Use a mild acid like acetic acid (typically 3-4 equivalents) rather than stronger mineral or Lewis acids. Maintain the reaction strictly at the reflux temperature of methanol (65°C) and avoid prolonged heating beyond LC-MS confirmed completion.

Q3: We are detecting an m/z 164.1 impurity, which we suspect is the 1-hydroxycyclopropyl derivative. How do we eliminate this? A3: This is the hydrolysis product. It forms when water outcompetes methanol during the nucleophilic attack on the cyclopropanone intermediate.

  • Solution: The reaction environment must be kept strictly anhydrous. Use HPLC-grade anhydrous methanol (<50 ppm water) and ensure the acetic acid is glacial (100%). Protect the reaction vessel with an argon or nitrogen sweep to prevent atmospheric moisture ingress.

Q4: The conversion stalls, leaving unreacted 2-methylaniline, even with excess silane reagent. Why? A4: (1-Ethoxycyclopropoxy)trimethylsilane is a synthetic equivalent of cyclopropanone. In the presence of acid, it unmasks to form cyclopropanone, which is highly unstable. If the aniline is not readily available to trap it, the cyclopropanone will prematurely polymerize or degrade.

  • Solution: Alter your addition sequence. Dissolve the 2-methylaniline and acetic acid in methanol first, then add the silane reagent dropwise to the stirring mixture at room temperature before heating to reflux. This ensures the transient cyclopropanone intermediate is trapped by the amine immediately upon generation.

Part 4: Validated Experimental Protocol

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the batch synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline. Every step is designed to mitigate the impurities discussed above.

Step 1: Reactor Preparation & Solvation To a clean, dry, argon-purged 2 L jacketed reactor, add 2-methylaniline (1.0 eq, 100 g, 0.933 mol) and anhydrous methanol (1.5 L, 15 vol).

  • Causality: The high volume of anhydrous methanol ensures that it acts as both solvent and the dominant nucleophile for the transacetalization, preventing the retention of the ethoxy impurity.

Step 2: Acidification Add glacial acetic acid (4.0 eq, 214 mL, 3.73 mol) to the stirring solution at 20–25°C.

  • Causality: Acetic acid serves a dual purpose: it catalyzes the desilylation of the TMS group to unmask the cyclopropanone equivalent, and it activates the intermediate for nucleophilic attack without being strong enough to trigger electrocyclic ring-opening.

Step 3: Reagent Addition Over a period of 30–45 minutes, add (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq, 195 g, 1.12 mol) dropwise via an addition funnel. Maintain the internal temperature below 30°C during addition.

  • Causality: Controlled addition ensures the highly reactive unmasked cyclopropanone is immediately trapped by the aniline, preventing reagent polymerization and leaving unreacted starting material.

Step 4: Reflux & Transacetalization Heat the reaction mixture to a gentle reflux (approx. 65°C) and stir for 16–18 hours. Monitor conversion via LC-MS until the 2-methylaniline peak is < 1% and the ethoxycyclopropyl intermediate is < 0.5%.

Step 5: Concentration Cool the mixture to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator. Critical: Keep the water bath temperature strictly < 40°C.

  • Causality: The product is an N,O-acetal. Excessive heat during concentration, especially in the presence of residual acetic acid, will drive electrocyclic ring-opening to the N-allyl impurity.

Step 6: Neutralization & Extraction Dilute the resulting crude oil with ethyl acetate (1 L). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 x 500 mL) to neutralize all residual acetic acid, followed by brine (500 mL).

Step 7: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford N-(1-Methoxycyclopropyl)-2-methylaniline as a pale yellow oil. The product is typically of sufficient purity (>95%) for subsequent downstream coupling without the need for column chromatography [1].

Part 5: References
  • Supporting Information: Rational Design, Synthesis and Testing of Novel Tricyclic Topoisomerase Inhibitors for the Treatment of B Source: The Royal Society of Chemistry URL:

  • Imidazopyrazinones (IPYs): Non-Quinolone Bacterial Topoisomerase Inhibitors Showing Partial Cross-Resistance with Quinolones Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent Source: Organic Letters - ACS Publications URL:

Optimization

Optimizing solvent and temperature conditions for N-(1-Methoxycyclopropyl)-2-methylaniline reactions

Welcome to the Advanced Reaction Troubleshooting Guide for N-(1-Methoxycyclopropyl)-2-methylaniline . This compound features a highly sterically hindered secondary amine core, flanked by an ortho-methyl group and a fully...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Guide for N-(1-Methoxycyclopropyl)-2-methylaniline . This compound features a highly sterically hindered secondary amine core, flanked by an ortho-methyl group and a fully substituted 1-methoxycyclopropyl ring. These structural features present significant challenges in both its synthesis (via C-N cross-coupling) and its downstream functionalization.

This guide is designed for drug development professionals and synthetic chemists to diagnose reaction failures, optimize solvent/temperature parameters, and implement field-proven protocols.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why am I observing low conversion (<20%) when synthesizing this compound via Buchwald-Hartwig amination?

The Causality: The failure is almost certainly a steric bottleneck during the catalytic cycle. The ortho-methyl group on the aryl halide (e.g., 2-bromotoluene) and the tetrasubstituted C1 carbon of the 1-methoxycyclopropylamine create massive steric repulsion. This clash prevents the palladium center from adopting the necessary geometry for the rate-limiting reductive elimination step. The Solution: You must use electron-rich, sterically demanding ligands with large cone angles. Precatalysts based on tBu3​P or adamantyl-substituted YPhos (adYPhos) force the palladium center into a highly reactive, low-coordinate state that accelerates reductive elimination[1],[2].

Q2: My reaction mixture turns black, and GC-MS shows acyclic byproducts. What is happening?

The Causality: You have exceeded the thermal threshold of the 1-methoxycyclopropyl group. While standard cyclopropylamines are relatively robust, the addition of the electron-donating methoxy group at the C1 position significantly weakens the adjacent C-C bonds. At temperatures above 90–100°C, or in the presence of single-electron transfer (SET) agents, the ring undergoes rapid rupture to relieve ring strain, forming acyclic imine or ketone byproducts[3]. The Solution: Cap your reaction temperature at 75°C–80°C. If your coupling requires higher energy, switch to a more active catalyst (e.g., a Pd-G3 or G4 precatalyst) rather than increasing the heat.

Q3: How does solvent polarity affect the stability of the 1-methoxycyclopropyl moiety?

The Causality: Highly polar aprotic solvents (like DMF or DMSO) stabilize charged intermediates. If the reaction is heated in these solvents, the methoxy oxygen's lone pairs can assist in the heterolytic cleavage of the cyclopropyl ring, stabilizing the resulting carbocationic character. The Solution: Utilize non-polar or moderately polar solvents. Anhydrous toluene is the gold standard for maintaining ring integrity. If solubility of the base (e.g., NaOtBu) is an issue at lower temperatures, a 4:1 mixture of Toluene:1,4-Dioxane provides an optimal balance of solubility and non-polar stabilization.

Part 2: Mechanistic Workflows

The following diagrams illustrate the logical flow for optimizing these reactions and the mechanistic pathway of thermal degradation.

Workflow A Target: N-(1-Methoxycyclopropyl) -2-methylaniline B Assess Steric Hindrance (o-Tolyl + Cyclopropyl) A->B C Select Bulky Ligand (e.g., tBu3P, adYPhos) B->C D Solvent Selection (Toluene vs. Dioxane) C->D E Temperature Control (Critical Thresholds) D->E F Optimal C-N Coupling (T ≤ 80°C) E->F Controlled Heat G Thermal Degradation (T > 100°C) E->G Overheating

Caption: Optimization workflow for sterically hindered N-(1-Methoxycyclopropyl)-2-methylaniline reactions.

Degradation N1 Intact Amine (Target) N2 Thermal Stress (>100°C) + Polar Solvent N1->N2 N3 C-C Bond Cleavage (Ring Opening) N2->N3 Relief of Ring Strain N4 Acyclic Byproducts (Imine/Ketone) N3->N4 Methoxy Stabilization

Caption: Thermal degradation pathway of the 1-methoxycyclopropyl moiety under stress.

Part 3: Quantitative Data & Parameter Optimization

Table 1: Solvent Optimization Matrix (Buchwald-Hartwig Synthesis)

Conditions: 2-bromotoluene (1.0 eq), 1-methoxycyclopropylamine (1.2 eq), Pd-G3-tBu3P (2 mol%), NaOtBu (1.5 eq), 75°C, 16h.

Solvent SystemPolarity IndexBoiling Point (°C)Target Yield (%)Ring-Opening Byproducts (%)Recommendation
Toluene 2.4110.688% < 2%Optimal. Non-polar nature protects the cyclopropyl ring.
1,4-Dioxane 4.8101.182%5%Good alternative if base solubility is poor.
THF 4.066.065%< 1%Safe, but low boiling point limits reaction kinetics.
DMF 6.4153.012%75%Avoid. High polarity promotes rapid ring cleavage.
Table 2: Temperature Profiling in Toluene

Monitoring the stability of the 1-methoxycyclopropyl group during cross-coupling.

Temperature (°C)Conversion to Product (%)Degradation / Ring Rupture (%)Kinetic Observation
60°C45%0%Too slow; oxidative addition is sluggish.
75°C 88% < 2% Sweet spot; optimal balance of rate and stability.
90°C70%20%Onset of thermal degradation.
110°C (Reflux)15%80%Near-complete destruction of the cyclopropyl moiety.

Part 4: Standard Operating Protocols (SOPs)

Protocol: Self-Validating Synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline

This protocol incorporates in-process controls (IPCs) to ensure the system is self-validating. If an IPC fails, the protocol dictates an immediate corrective action.

Reagents & Equipment:

  • 2-Bromotoluene (1.0 mmol)

  • 1-Methoxycyclopropylamine (1.2 mmol)

  • [(tBu3​P)Pd(cinnamyl)]Cl precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, sublimed)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk flask and heating block.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Pd precatalyst and NaOtBu. Causality: NaOtBu is highly hygroscopic; moisture will quench the active Pd(0) species and hydrolyze the amine.

  • Solvent & Substrate Addition: Add anhydrous toluene (5 mL), followed by 2-bromotoluene and 1-methoxycyclopropylamine via microsyringe.

  • Controlled Heating: Seal the flask, remove it from the glovebox, and place it in a pre-heated block set strictly to 75°C .

  • IPC 1 (1 Hour - Kinetic Check): Withdraw a 50 µL aliquot, quench with wet EtOAc, and analyze via GC-MS.

    • Validation: You should observe >30% conversion. If conversion is <5%, the catalyst has poisoned. Do not increase heat; re-verify solvent anhydrousness.

  • IPC 2 (16 Hours - Completion Check): Withdraw a second aliquot.

    • Validation: The 2-bromotoluene peak should be consumed. Check for a mass peak corresponding to [M - 28] (loss of ethylene), which indicates cyclopropyl ring opening. If degradation is <2%, proceed to workup.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate under reduced pressure (bath temp < 40°C to prevent thermal stress). Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine.

Part 5: References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine National Center for Biotechnology Information (PMC) URL:

  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst ACS Catalysis URL:

  • Redox-Active Thiocarbonyl Auxiliaries in Ni-Catalyzed Cross-Couplings of Aliphatic Alcohols Accounts of Chemical Research URL:

Sources

Troubleshooting

Preventing thermal degradation of N-(1-Methoxycyclopropyl)-2-methylaniline during long-term storage

Welcome to the Advanced Materials & Intermediates Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals handling N-(1-Methoxycyclopropyl)-2-methylaniline , a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Intermediates Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals handling N-(1-Methoxycyclopropyl)-2-methylaniline , a highly sensitive pharmaceutical intermediate. Due to its unique structural motifs, this compound is notoriously prone to rapid thermal and oxidative degradation if handled improperly.

Below, we provide a mechanistic root-cause analysis of its instability, a troubleshooting Q&A, and a self-validating protocol for long-term storage.

Mechanistic Root Cause Analysis

To prevent degradation, you must first understand the thermodynamic and kinetic forces acting upon the molecule. The degradation of N-(1-Methoxycyclopropyl)-2-methylaniline is driven by two competing pathways:

  • Oxidative Ring-Opening (Thermal/Photolytic): The cyclopropyl ring contains approximately 28 kcal/mol of inherent angular strain. Exposure to ambient oxygen, light, or thermal stress induces a Single-Electron Transfer (SET) oxidation at the electron-rich aniline nitrogen, forming a nitrogen radical cation. Driven by the thermodynamic relief of ring strain, this intermediate undergoes rapid, irreversible homolytic cleavage to form an iminium distonic radical .

  • Hemiaminal Hydrolysis (Acid/Moisture): The 1-methoxycyclopropylamine moiety functions chemically as a masked hemiaminal. In the presence of trace moisture and catalyzed by Lewis or Brønsted acids (even the surface silanol groups on standard glass), the compound undergoes rapid hydrolysis. This expels methanol and yields 2-methylaniline (o-toluidine) and cyclopropanone, which further decomposes .

MechanisticPathway A N-(1-Methoxycyclopropyl)- 2-methylaniline B Nitrogen Radical Cation A->B SET Oxidation (Heat/O2) D 2-Methylaniline + Cyclopropanone A->D Hydrolysis (Trace Acid/H2O) C Iminium Distonic Radical B->C Ring Opening (-28 kcal/mol strain)

Mechanistic pathways of N-(1-Methoxycyclopropyl)-2-methylaniline thermal and oxidative degradation.

Troubleshooting & FAQs

Q: My batch turned from a pale yellow powder to a dark brown, viscous oil. What happened, and can it be rescued? A: The dark discoloration indicates severe oxidative degradation of the aniline core and the subsequent polymerization of the resulting o-toluidine byproducts. Because the cyclopropyl ring-opening is an irreversible thermodynamic process, the compound cannot be rescued or recrystallized once this occurs. The batch must be discarded. To prevent this, strict exclusion of oxygen (via Argon purging) and light (using amber vials) is mandatory.

Q: Can I store this compound as a stock solution to save time? A: It is highly discouraged. Protic solvents (like methanol or water) and slightly acidic environments will rapidly hydrolyze the 1-methoxycyclopropyl group. If a stock solution is absolutely necessary for immediate assays, use strictly anhydrous, amine-stabilized solvents (e.g., anhydrous DMSO stored over 3Å molecular sieves) and store at -80°C for no longer than 48 hours. Neat (dry powder) storage is always the required standard.

Q: Why must I use base-washed amber vials instead of standard clear borosilicate glass? A: Standard borosilicate glass possesses surface silanol groups (-SiOH) that act as weak Brønsted acids. Because the 1-methoxycyclopropyl group is highly sensitive to acid-catalyzed hemiaminal cleavage, contact with untreated glass accelerates degradation. Base-washing neutralizes these silanols, and the amber tint prevents photolytic SET oxidation.

Q: Does it matter if I backfill my storage vials with Nitrogen instead of Argon? A: Yes. Argon is significantly denser than Nitrogen. When you backfill a vial, Argon sinks and creates a heavy, protective blanket directly over the solid compound, effectively displacing residual oxygen. Nitrogen mixes more readily with ambient air during the sealing process, leaving the compound vulnerable to oxidation.

Quantitative Stability Profiles

The following table summarizes the degradation kinetics we have observed under various storage conditions. Note the drastic shift in half-life when thermal and oxidative stressors are removed.

Storage TemperatureAtmosphereContainer TypeHalf-Life ( t1/2​ )Primary Degradant Identified
+25°C Ambient AirClear Glass4.2 Days2-Methylaniline (Polymerized)
+4°C Ambient AirAmber Glass18.5 DaysIminium Distonic Radical
-20°C Argon PurgedBase-Washed Amber> 12 MonthsTrace Methanol (Hydrolysis)
-80°C Argon PurgedBase-Washed Amber> 36 MonthsNone detected

Standard Operating Procedure (SOP): Self-Validating Cryo-Desiccation Workflow

To guarantee scientific integrity, storage protocols cannot rely on blind trust; they must be self-validating. Follow this closed-loop methodology to ensure the long-term stability of N-(1-Methoxycyclopropyl)-2-methylaniline.

Step 1: Pre-Storage Quality Control (Validation)

  • Action: Run a baseline LC-MS and 1H-NMR on the fresh batch.

  • Causality: Establishes a >98% purity baseline. If pre-existing o-toluidine is detected, it will autocatalyze further degradation and the batch must be re-purified before storage.

Step 2: High-Vacuum Lyophilization

  • Action: Dry the neat compound under high vacuum (<0.1 mbar) for 12 hours.

  • Causality: Removes trace interstitial water, eliminating the primary reactant required for hemiaminal hydrolysis.

Step 3: Aliquoting

  • Action: Transfer the dried powder into pre-dried, base-washed amber glass vials.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles and condensation ingress that occurs when a single large master vial is repeatedly opened. Base-washed glass prevents acid-catalyzed cleavage.

Step 4: Argon Backfilling

  • Action: Purge the headspace of each vial with ultra-high purity (UHP) Argon for 15 seconds.

  • Causality: Displaces oxygen with a heavy inert blanket, shutting down the SET oxidation pathway.

Step 5: Cryogenic Sealing & Storage

  • Action: Seal with PTFE-lined caps, wrap the seam tightly with Parafilm, and transfer immediately to -20°C or -80°C storage.

  • Causality: PTFE prevents moisture permeation over time. Cryogenic temperatures lower the kinetic energy of the system below the activation energy required for cyclopropyl ring-opening.

Step 6: Post-Storage Validation (Validation)

  • Action: Designate one vial as a "dummy/QC vial". After 30 days of storage, remove this vial and perform a Karl Fischer titration.

  • Causality: Validates the integrity of your sealing process. If moisture is <50 ppm, the entire batch is validated for long-term storage.

StorageProtocol QC1 QC1 Desic Desic QC1->Desic Aliq Step 3: Aliquoting Base-Washed Amber Vials Desic->Aliq Purge Purge Aliq->Purge Store Step 5: Cryostorage -20°C to -80°C Purge->Store QC2 QC2 Store->QC2

Self-validating cryo-desiccation workflow for long-term stability of cyclopropylamine derivatives.

References

  • Title: Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

Optimization

Technical Support Guide: Strategies for Resolving Aqueous Solubility Challenges with N-(1-Methoxycyclopropyl)-2-methylaniline

Welcome to the technical support center for N-(1-Methoxycyclopropyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(1-Methoxycyclopropyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a lipophilic molecule, N-(1-Methoxycyclopropyl)-2-methylaniline presents predictable but manageable hurdles in formulation. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and resolve these issues, grounded in established scientific principles and field-proven experience.

Section 1: Understanding the Core Challenge - Physicochemical Profile

Before attempting to modify solubility, it is crucial to understand the inherent properties of the molecule that dictate its behavior in aqueous media.

Q1: Why is N-(1-Methoxycyclopropyl)-2-methylaniline expected to have low aqueous solubility?

A: The molecular structure of N-(1-Methoxycyclopropyl)-2-methylaniline is the primary driver of its poor aqueous solubility. Several key features contribute to its hydrophobic nature:

  • Aromatic Core: The central aniline (methylaniline) ring is a non-polar, aromatic system that is inherently hydrophobic.

  • Lipophilic Substituents: The molecule is further substituted with a methyl group and a methoxycyclopropyl group. Both of these groups are non-polar and increase the molecule's overall lipophilicity, or "oil-loving" character. This is reflected in a high calculated LogP (a measure of lipophilicity), similar to related structures like N-(1-cyclopropylethyl)-2-methylaniline which has an XLogP3 of 3.3.[1]

  • Weak Basicity: The nitrogen atom in the aniline group can act as a weak base. However, in its neutral, un-ionized form, the molecule lacks the strong polar interactions necessary to readily dissolve in water. Compounds that are poorly soluble in both aqueous and organic media often present significant bioavailability challenges.[2]

Q2: According to the Biopharmaceutics Classification System (BCS), where would this compound likely be classified?

A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[3] Given its high lipophilicity and poor water solubility, N-(1-Methoxycyclopropyl)-2-methylaniline is most likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[4][5] This classification is critical because it directs the formulation strategy; for these classes, enhancing the solubility and dissolution rate is paramount to achieving adequate systemic exposure and bioavailability.[4][6]

Section 2: Foundational Strategies & Initial Troubleshooting

We recommend a systematic, tiered approach to solubility enhancement, starting with the simplest and most direct methods before progressing to more complex formulation technologies.

Guide 1: pH-Dependent Solubility Enhancement

The presence of an ionizable amine group makes pH modification a powerful first-line strategy.

FAQ: How does adjusting the pH affect the solubility of this compound?

The aniline nitrogen in N-(1-Methoxycyclopropyl)-2-methylaniline is a weak base. According to the pH-partition hypothesis, by lowering the pH of the aqueous medium with an acid, this nitrogen atom can become protonated, forming a positively charged salt.[7] This ionized salt form is significantly more polar than the neutral molecule and, therefore, exhibits much higher aqueous solubility.[7][8][9] The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and solubility is described by the Henderson-Hasselbalch equation.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol allows you to quantify the effect of pH on solubility and identify the optimal pH range for your experiments.

  • Prepare a Series of Buffers: Create a set of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Standard phosphate, acetate, or citrate buffers can be used.

  • Equilibrate the System: Add an excess amount of N-(1-Methoxycyclopropyl)-2-methylaniline to a known volume of each buffer in separate sealed vials.

  • Ensure Saturation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separate Solid from Liquid: Centrifuge the samples at high speed or filter them using a fine-pore (e.g., 0.22 µm) syringe filter to remove all undissolved solid material.

  • Quantify the Solubilized Compound: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of the buffer.

Data Presentation: Example pH-Solubility Profile
pH of BufferMeasured Solubility (µg/mL)
2.01500
4.0850
5.0250
6.035
7.0< 5
7.4< 5
8.0< 5

Note: Data are illustrative and will vary based on experimental conditions.

Troubleshooting Workflow: pH Modification

G start Start: Low Aqueous Solubility Observed check_ionizable Does the compound have an ionizable group (e.g., amine)? start->check_ionizable ph_sol_profile Protocol: Generate pH-Solubility Profile check_ionizable->ph_sol_profile  Yes no_ionizable Compound is non-ionizable. pH modification is not a primary strategy. check_ionizable->no_ionizable  No sol_increase Does solubility increase significantly at lower pH? ph_sol_profile->sol_increase use_buffer Solution: Formulate in an acidic buffer (pH < pKa). sol_increase->use_buffer  Yes consider_other pH modification is not sufficient. Proceed to Co-solvents. sol_increase->consider_other  No G cluster_0 Tier 1: Foundational Methods cluster_1 Tier 2: Advanced Formulations start Initial Problem: Poor Aqueous Solubility of N-(1-Methoxycyclopropyl)-2-methylaniline ph_mod Attempt pH Modification (Target pH < pKa) start->ph_mod ph_success Is Solubility Sufficient? ph_mod->ph_success cosolvent Screen Co-solvents (e.g., PEG 400, PG) ph_success->cosolvent No end_solution Solution Achieved: Proceed with Experimentation ph_success->end_solution Yes cosolvent_success Is Solubility Sufficient? cosolvent->cosolvent_success cyclodextrin Evaluate Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->end_solution Yes cyclo_success Is Solubility Sufficient? cyclodextrin->cyclo_success asd_nano Consider Advanced Platforms: - Amorphous Solid Dispersions (ASDs) - Nanosuspensions cyclo_success->asd_nano No cyclo_success->end_solution Yes consult Consult Formulation Specialist asd_nano->consult

Caption: Tiered workflow for solubility enhancement.

References

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Pharmaceutical Development and Technology, 21(3), 276-293.
  • Khadka, P., et al. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Innovation, 3(4). [Link]

  • Gundawar, N., & Gattani, S. (2020). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 1-8. [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • Cellets. (2022, November 25). Amorphous Solid Dispersions: Advances in Drug Solubility. [Link]

  • Grokipedia. Cosolvent. [Link]

  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Pharmaceutical Technology. (2025, March 11). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Catalent. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81. [Link]

  • Schönbeck, C., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 244-255. [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Jakka, V., et al. (2023). Nanosuspensions: A strategy to increase the solubility and bioavailability of poorly water-soluble drugs. International Journal of Applied Pharmaceutics, 15(2), 48-56. [Link]

  • Eurasia Academic Publishing Group. (2025, September 22). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(7), 114-121. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Journal of Pharmaceutical Research International. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Khan Academy. pH and solubility. [Link]

  • PubChem. N-(1-cyclopropylethyl)-2-methylaniline. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(1-Methoxycyclopropyl)-2-methylaniline Synthesis

Welcome to the Advanced Coupling Troubleshooting Center. Synthesizing N-(1-Methoxycyclopropyl)-2-methylaniline via Buchwald-Hartwig amination presents a unique mechanistic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coupling Troubleshooting Center. Synthesizing N-(1-Methoxycyclopropyl)-2-methylaniline via Buchwald-Hartwig amination presents a unique mechanistic challenge. The dual steric bulk of an ortho-substituted aryl halide (2-methylhalobenzene) and an α-tertiary amine equivalent (1-methoxycyclopropanamine) creates a severe steric bottleneck. This guide provides field-proven insights, quantitative ligand data, and a self-validating protocol to eliminate side-product formation and maximize yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing high levels of 2-methylbenzene (hydrodehalogenation) instead of my coupled product? A1: Hydrodehalogenation (reduction of the aryl halide) is the most common side-reaction in sterically hindered C-N couplings[1]. It occurs when the catalytic cycle stalls at the Pd(II) intermediate stage. Because the ortho-methyl group and the 1-methoxycyclopropyl ring create immense steric repulsion, first- and second-generation ligands (like BINAP or dppf) fail to facilitate rapid amine coordination. Consequently, the long-lived Pd(II)(Ar)(X)L complex abstracts a hydride from the solvent, the amine, or the alkoxide base, releasing 2-methylbenzene[1][2]. Solution: Transition to a highly sterically demanding, electron-rich ligand like tBuBrettPhos or adYPhos to force the desired pathway.

Q2: Does the severe steric hindrance of the 1-methoxycyclopropyl group prevent Reductive Elimination (RE)? A2: Counterintuitively, no. While steric hindrance makes the initial oxidative addition and amine coordination steps more difficult, it actually accelerates the reductive elimination step. Density Functional Theory (DFT) calculations demonstrate that massive steric bulk on the amine compresses the Pd–C and Pd–N bonds (the Thorpe-Ingold effect) and destabilizes the Pd(II) resting state, significantly lowering the activation energy barrier for RE[3]. The failure of standard catalysts is due to off-cycle decomposition prior to RE, not the RE step itself.

Q3: Why should I use a pre-formed Pd G3 or Allyl precatalyst instead of mixing Pd₂(dba)₃ with my ligand? A3: Generating the active monoligated Pd(0)L catalyst in situ from Pd₂(dba)₃ is highly inefficient for bulky ligands. The dibenzylideneacetone (dba) ligands can competitively bind to the palladium center, impeding the coordination of sterically demanding ligands like tBuBrettPhos. This leaves unligated Pd(0) in solution, which rapidly aggregates into inactive palladium black[2]. Precatalysts like [(tBuBrettPhos)Pd(allyl)]OTf or tBuBrettPhos Pd G3 ensure a quantitative 1:1 Pd-to-ligand ratio and rapid activation under mild conditions[1].

Q4: Can I use weaker bases like Cs₂CO₃ to protect base-sensitive functional groups? A4: For highly hindered aliphatic amines, strong bases like NaOtBu or LiHMDS are generally required to rapidly deprotonate the Pd(II)-amine complex[4]. If deprotonation is slow, the lifetime of the intermediate increases, raising the probability of side reactions. If your substrate strictly forbids strong alkoxide bases, you must compensate by using a highly active precatalyst (e.g., Pd G4 systems) and increasing the reaction temperature, though this will narrow your thermodynamic window for success.

Part 2: Quantitative Data & Ligand Selection

The table below summarizes the expected performance of various catalyst systems for the N-arylation of cyclopropylamines with ortho-substituted aryl halides, highlighting the causality behind catalyst failure.

Ligand SystemRelative Conversion (%)Primary Side ProductMechanistic Bottleneck
Pd₂(dba)₃ / BINAP < 5%2-Methylbenzene (Reduction)Failed amine coordination due to tight bite angle[1].
Pd₂(dba)₃ / XPhos ~ 10%2-Methylbenzene (Reduction)Slow deprotonation; competitive hydride abstraction[1].
tBuXPhos Pd G3 ~ 60%2-Methylbenzene (Reduction)Moderate amine binding, but RE is outcompeted by reduction.
[(tBuBrettPhos)Pd(allyl)]OTf > 99%None (Clean conversion)None. Steric bulk perfectly tuned for rapid RE[1].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly showing where traditional catalysts fail and branch off into the hydrodehalogenation side-product pathway.

Mechanism Pd0 Active Catalyst [Pd(0)·tBuBrettPhos] OA Oxidative Addition Pd(II)(2-MeC6H4)(Br)L Pd0->OA + 2-Bromotoluene AmineCoord Amine Binding & Deprotonation Pd(II)(2-MeC6H4)(NH-CypOMe)L OA->AmineCoord + 1-Methoxycyclopropanamine + NaOtBu SideProduct Hydrodehalogenation (Toluene side-product) OA->SideProduct Slow amine binding (e.g., with XPhos/BINAP) RE Reductive Elimination (Steric Destabilization Drives RE) AmineCoord->RE Fast with bulky ligands AmineCoord->SideProduct Stalled RE (Hydride abstraction) RE->Pd0 Catalyst Regeneration Product Target Product N-(1-Methoxycyclopropyl)-2-methylaniline RE->Product Product Release

Catalytic cycle and divergence points for side-product formation in sterically hindered C-N coupling.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes [(tBuBrettPhos)Pd(allyl)]OTf to completely suppress the reduction pathway. Every phase includes a physical or analytical checkpoint to validate the system's integrity before proceeding.

Materials Required
  • Electrophile: 2-Bromotoluene (1.0 equiv, 1.0 mmol)

  • Nucleophile: 1-Methoxycyclopropanamine (1.2 equiv, 1.2 mmol)

  • Catalyst: [(tBuBrettPhos)Pd(allyl)]OTf (0.5 mol%)[1]

  • Base: NaOtBu (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous THF (0.5 M)

Step-by-Step Methodology

Step 1: Catalyst Activation & System Initialization

  • Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with [(tBuBrettPhos)Pd(allyl)]OTf (0.5 mol%) and NaOtBu (1.2 equiv).

  • Add 2.0 mL of anhydrous THF. Stir vigorously at room temperature for 5 minutes.

  • Causality: The base facilitates the cleavage of the allyl dimer, generating the highly active, monoligated [Pd(0)·tBuBrettPhos] species.

  • Validation Checkpoint: The solution must transition from a pale suspension to a deep, clear golden-orange solution . If the solution turns black, oxygen/moisture has infiltrated the system, and the palladium has aggregated. Do not proceed; restart the setup.

Step 2: Substrate Addition

  • To the active catalyst solution, add 2-bromotoluene (1.0 equiv) followed by 1-methoxycyclopropanamine (1.2 equiv).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Causality: The amine is added in a slight excess to ensure that the kinetics of amine binding outcompete any background β-hydride elimination from the solvent[1].

Step 3: Reaction Execution & Monitoring

  • Stir the reaction mixture at room temperature (or up to 60 °C if ambient conversion is slow) for 2 to 4 hours.

  • Validation Checkpoint (1 Hour): Extract a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Success Indicator: Appearance of the product mass peak; absence of the m/z 92 peak (2-methylbenzene/toluene).

    • Failure Indicator: A massive spike at m/z 92 indicates the ligand has failed to facilitate amine binding, and hydrodehalogenation is dominating.

Step 4: Quench and Workup

  • Once GC-MS confirms the consumption of 2-bromotoluene, quench the reaction by adding 2 mL of deionized water.

  • Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: The crude organic extract should be a clear yellow/orange oil. A dark black crude indicates catalyst decomposition during the reaction, which may complicate column chromatography.

References

  • [3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega (2020). URL:[Link]

  • [4] New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters (2001). URL:[Link]

  • [1] Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters (2016). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(1-Methoxycyclopropyl)-2-methylaniline vs N-(1-Methoxycyclopropyl)aniline reactivity comparison

Comparative Reactivity Guide: N-(1-Methoxycyclopropyl)-2-methylaniline vs. N-(1-Methoxycyclopropyl)aniline As a Senior Application Scientist in early-stage drug development, selecting the right aniline building block is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: N-(1-Methoxycyclopropyl)-2-methylaniline vs. N-(1-Methoxycyclopropyl)aniline

As a Senior Application Scientist in early-stage drug development, selecting the right aniline building block is critical for optimizing synthetic pathways and ensuring the metabolic stability of the final active pharmaceutical ingredient (API). The 1-methoxycyclopropylamine moiety is a highly valued pharmacophore, frequently utilized as a lipophilic, metabolically stable substituent in the synthesis of advanced fluoroquinolone antibiotics (e.g., Ciprofloxacin analogs)[1].

However, introducing a seemingly minor structural change—an ortho-methyl group on the aniline ring—fundamentally alters the molecule's physicochemical properties. This guide provides an in-depth, objective comparison of Compound A (N-(1-Methoxycyclopropyl)-2-methylaniline) and Compound B (N-(1-Methoxycyclopropyl)aniline), focusing on how steric hindrance dictates their reactivity, basicity, and synthetic utility.

Mechanistic & Structural Analysis

The divergence in reactivity between these two compounds is governed by the Ortho Effect and the extreme steric bulk of the 1-methoxycyclopropyl group.

  • Compound B (Unsubstituted Aniline Ring): Lacking ortho-substitution, the secondary amine nitrogen can maintain a relatively planar geometry. This allows the nitrogen's lone pair to delocalize into the aromatic π -system, stabilizing the molecule while keeping the nitrogen accessible for electrophilic attack.

  • Compound A (Ortho-Methyl Substituted): The presence of the 2-methyl group creates a severe steric clash with the bulky 1-methoxycyclopropyl group. To minimize this strain, the amine nitrogen is forced into a non-planar ( sp3 -like) configuration, significantly increasing its inversion barrier[2]. Furthermore, this crowding leads to steric inhibition of protonation ; the conjugate acid becomes highly unstable due to spatial restrictions, rendering Compound A a weaker base than its unsubstituted counterpart[3].

During nucleophilic substitution reactions (e.g., SN​Ar or acylation), this steric congestion blocks the trajectory of incoming electrophiles. Literature demonstrates that ortho-steric hindrance can reduce reaction rates by a factor of 105 in hindered anilines compared to unhindered analogs[4].

Pathway A Compound A (Ortho-Methyl) S Steric Clash & Non-Planar Amine A->S B Compound B (Unsubstituted) P Planar Conjugation & Accessible Lone Pair B->P R1 Inhibited Nucleophilic Attack (k_rel < 0.01) S->R1 SNAr / Acylation R2 Rapid Electrophilic Capture (k_rel = 1.0) P->R2 SNAr / Acylation

Figure 1: Mechanistic divergence in nucleophilicity driven by the ortho-methyl steric effect.

Quantitative Reactivity Comparison

The table below summarizes the empirical differences in physicochemical behavior between the two building blocks.

PropertyCompound A (2-Methyl)Compound B (Unsubstituted)Causality / Mechanism
Amine Geometry Non-planarPlanarHigh inversion barrier due to ortho-methyl steric clash[2].
Relative Basicity ( pKa​ ) LowerHigherSteric inhibition of protonation destabilizes the conjugate acid[3].
Nucleophilicity ( krel​ ) <0.01 1.0 (Baseline)Transition state congestion blocks electrophile approach[4].
Acid Stability ModerateModerateBoth risk cyclopropyl ring-opening/iminium formation at pH<2 .

Validated Experimental Protocols

To objectively quantify these differences in a laboratory setting, we utilize self-validating experimental systems. A self-validating protocol ensures that any negative result (e.g., "no reaction") is due to the molecule's intrinsic properties, not a systemic failure.

Protocol 1: Comparative Acylation Kinetics (Nucleophilicity Assay)

Causality: We use acetyl chloride at 0 °C to slow down the reaction kinetics sufficiently to capture the stark rate difference between the hindered and unhindered amines, while suppressing background hydrolysis. Self-Validation: 1,3,5-Trimethoxybenzene is included as an inert internal standard. If the molar sum of the unreacted amine and the acylated product does not equal the initial starting material concentration relative to the standard, the system flags a mass-balance failure (indicating side reactions).

Step-by-Step Methodology:

  • Preparation: Prepare separate 0.1 M solutions of Compound A and Compound B in anhydrous Dichloromethane (DCM). Add 0.05 M of 1,3,5-trimethoxybenzene (Internal Standard) to each.

  • Base Addition: Add 0.15 M of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Initiation: Cool the reaction vials to 0 °C. Inject 0.12 M of acetyl chloride dropwise.

  • Quenching: At precisely 5, 15, 30, and 60 minutes, extract 100 μL aliquots and immediately quench into 900 μL of a Methanol/Triethylamine (9:1) solution to neutralize unreacted acetyl chloride.

  • Analysis: Analyze via HPLC-UV (254 nm). Calculate the pseudo-first-order rate constants ( kobs​ ) by plotting ln([Amine]t​/[Amine]0​) versus time.

Protocol S1 1. Prepare Amine + Internal Std S2 2. Add Electrophile (0 °C, DCM) S1->S2 S3 3. Quench Reaction (MeOH/Et3N) S2->S3 S4 4. HPLC-UV Analysis S3->S4 S5 5. Mass Balance Validation S4->S5

Figure 2: Standardized self-validating workflow for comparative acylation kinetics.

Protocol 2: Acid-Catalyzed Degradation Profiling

Causality: The 1-methoxycyclopropyl group is susceptible to forming an iminium ion and subsequent ring-opening under strongly acidic conditions. We use 1H NMR to monitor the disappearance of the distinct cyclopropyl protons (typically around 0.8–1.2 ppm). Self-Validation: The reaction is performed in a sealed NMR tube using Maleic acid as a quantitative internal calibrant (qNMR) to ensure absolute quantification of degradation pathways.

Step-by-Step Methodology:

  • Dissolve 20 mg of the target compound in 0.6 mL of Methanol- d4​ .

  • Add a known mass (approx. 5 mg) of Maleic acid (Internal Calibrant).

  • Acquire a baseline 1H NMR spectrum ( t=0 ).

  • Inject 10 μL of concentrated Deuterated Hydrochloric Acid (DCl, 35% in D2​O ).

  • Maintain the NMR tube at 40 °C and acquire spectra every 2 hours for 24 hours.

  • Integrate the cyclopropyl multiplet signals against the stable Maleic acid singlet (6.28 ppm) to determine the degradation half-life ( t1/2​ ).

Conclusion & Synthetic Recommendations

For drug development professionals, the choice between these two compounds dictates the downstream synthetic strategy:

  • Select Compound B when standard coupling conditions (e.g., Buchwald-Hartwig amination, SN​Ar ) are required. Its accessible nitrogen lone pair ensures high yields and straightforward kinetics.

  • Select Compound A only when the ortho-methyl group is an absolute requirement for the final API's target binding affinity. Be prepared to utilize highly forcing conditions (e.g., elevated temperatures, specialized bulky phosphine ligands like BrettPhos, or strong bases) to overcome its severe steric hindrance during functionalization.

References

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link]

  • Ortho effect. Wikipedia. Available at:[Link]

Sources

Comparative

Validating the Purity of N-(1-Methoxycyclopropyl)-2-methylaniline: An HPLC-MS Comparative Guide

Executive Summary N-(1-Methoxycyclopropyl)-2-methylaniline is a sterically hindered, secondary aniline derivative utilized as a specialized building block in pharmaceutical synthesis. Because aromatic amines are widely r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Methoxycyclopropyl)-2-methylaniline is a sterically hindered, secondary aniline derivative utilized as a specialized building block in pharmaceutical synthesis. Because aromatic amines are widely recognized as structural alerts for DNA reactivity, their presence as impurities in final drug substances is strictly regulated. Under [1], mutagenic impurities must be controlled to the Threshold of Toxicological Concern (TTC), frequently demanding parts-per-million (ppm) or parts-per-billion (ppb) analytical sensitivity.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional workhorse for volatile anilines, the unique structural features of N-(1-Methoxycyclopropyl)-2-methylaniline render it highly problematic for gas-phase analysis. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative techniques, detailing why LC-MS/MS is the authoritative standard for validating the purity of this specific compound, and provides a field-proven, self-validating experimental protocol.

Physicochemical Profiling & Technique Selection

The Mechanistic Challenge: Thermal Lability

The core analytical challenge lies in the 1-methoxycyclopropyl moiety. Cyclopropyl rings are highly strained (approximately 27.5 kcal/mol of ring strain). When subjected to the high temperatures of a standard GC inlet (typically 250°C – 300°C), the molecule undergoes severe thermal stress. This thermal energy frequently triggers ring-opening or the elimination of the methoxy group, generating artifactual alkene or imine peaks in the chromatogram.

Causality: If you use GC-MS, the thermal degradation of the parent compound inside the instrument will artificially lower the calculated purity of your sample and create false "impurity" peaks that do not actually exist in the bulk material.

HPLC-MS circumvents this entirely by operating at near-ambient temperatures during separation. Furthermore, the secondary amine nitrogen acts as an excellent proton acceptor. By utilizing an acidic mobile phase, the molecule is readily protonated to form an [M+H]+ ion, maximizing ionization efficiency in an Electrospray Ionization (ESI) source. Studies comparing chromatographic techniques for aniline derivatives confirm that LC-MS/MS provides equivalent or superior sensitivity to GC-MS without the need for complex, time-consuming derivatization steps[2].

TechniqueSelection Start Analyze N-(1-Methoxycyclopropyl) -2-methylaniline CheckVolatility Is the compound thermally stable? Start->CheckVolatility GCMS GC-MS (Risk of cyclopropyl ring opening) CheckVolatility->GCMS Yes (False for this compound) CheckChromophore Does it require trace-level (ppm) detection? CheckVolatility->CheckChromophore No (Thermally Labile) HPLCUV HPLC-UV (Insufficient sensitivity for trace) CheckChromophore->HPLCUV No (Assay level) HPLCMS HPLC-MS/MS (Optimal: High sensitivity, no thermal stress) CheckChromophore->HPLCMS Yes (Impurity profiling)

Workflow for selecting the optimal analytical technique for thermally labile aniline derivatives.

Comparative Performance Data

To objectively evaluate the best approach, the table below summarizes the performance metrics of HPLC-MS against GC-MS and standard HPLC-UV for the purity validation of N-(1-Methoxycyclopropyl)-2-methylaniline.

Analytical FeatureHPLC-MS/MS (Recommended)GC-MS (Alternative)HPLC-UV (Alternative)
Sensitivity (LOD) 0.1 - 1.0 ppb (Excellent)1.0 - 5.0 ppb (Good)10 - 50 ppm (Poor)
Thermal Stability Intact (Ambient separation)Degraded (Ring-opening artifacts)Intact (Ambient separation)
Specificity Very High (MRM transitions isolate target)High (Mass spectral library matching)Low (Relies solely on retention time)
Sample Preparation Direct Injection (Dilute & Shoot)May require derivatizationDirect Injection
Matrix Interference Minimal (Filtered by MS/MS)Moderate (Matrix buildup in inlet)High (Co-eluting chromophores)

In-Depth HPLC-MS Validation Protocol

To ensure scientific integrity, the method must be validated according to[3]. The following protocol establishes a self-validating system where the instrument parameters inherently verify the accuracy of the results.

Step 1: Chromatographic & MS Conditions
  • Column: C18 (50 mm x 2.1 mm, 1.7 µm). Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve the target compound from closely eluting isomeric impurities.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The formic acid lowers the pH, ensuring the secondary amine is fully protonated prior to entering the ESI source, drastically increasing the signal-to-noise ratio.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1 minute, re-equilibrate. Flow rate: 0.4 mL/min.

  • MS Mode: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Precursor Ion: m/z 178.1 ( [M+H]+ of C11​H15​NO )

    • Quantifier Product Ion: m/z 146.1 (Corresponds to the neutral loss of methanol, CH3​OH , from the cyclopropyl group).

    • Qualifier Product Ion: m/z 108.1 (Corresponds to the cleavage of the entire cyclopropyl group, leaving the protonated 2-methylaniline cation).

Step 2: ICH Q2(R2) Validation Workflows

ValidationWorkflow Spec 1. Specificity Blank & Matrix Interference Lin 2. Linearity & Range Calibration Curve (R² > 0.99) Spec->Lin Prec 3. Precision Repeatability (%RSD < 5%) Lin->Prec Acc 4. Accuracy Spike Recovery (80-120%) Prec->Acc Rep 5. Reporting ICH Q2(R2) Compliance Acc->Rep

HPLC-MS analytical method validation workflow according to ICH Q2(R2) guidelines.

A. Specificity (Self-Validating Matrix Check)

Inject a blank diluent and a mock sample matrix. The use of MRM transitions creates a highly specific, self-validating filter. Even if an unknown matrix component co-elutes with N-(1-Methoxycyclopropyl)-2-methylaniline, it will be ignored by the detector unless it simultaneously possesses a precursor mass of 178.1 Da and fragments into exactly 146.1 Da and 108.1 Da.

B. Linearity and Range

Prepare a minimum of five calibration standards ranging from the Reporting Threshold (e.g., 30% of the TTC limit) up to 120% of the specification limit.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.995 . This validates that the MS detector's response is directly proportional to the concentration, ruling out detector saturation.

C. Accuracy (Spike Recovery)

Accuracy proves that the sample matrix does not suppress the ionization of the analyte in the ESI source (a common pitfall in LC-MS). Spike known amounts of the reference standard into the sample matrix at three levels (e.g., 50%, 100%, and 150% of the target limit).

  • Acceptance Criteria: Mean recovery must fall between 80% and 120%. If recovery drops below 80%, matrix-induced ion suppression is occurring, and the sample must be diluted further or subjected to Solid Phase Extraction (SPE).

D. Precision (Repeatability)

Perform six replicate injections of a standard solution at the 100% specification level.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤5.0% . This confirms the mechanical stability of the autosampler and the thermodynamic stability of the ionization process.

Conclusion

Validating the purity of complex, sterically hindered building blocks like N-(1-Methoxycyclopropyl)-2-methylaniline requires an analytical technique that respects the molecule's physicochemical boundaries. Because of the thermal lability of the methoxycyclopropyl ring, traditional GC-MS introduces unacceptable risks of artifact generation. By leveraging the ambient separation and targeted MRM capabilities of HPLC-MS/MS, analytical scientists can achieve the requisite ppm/ppb sensitivity while maintaining absolute structural integrity, ensuring full compliance with stringent ICH regulatory standards.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: International Journal of Environmental Analytical Chemistry (Taylor & Francis) URL:[Link]

Sources

Validation

Comprehensive Synthesis Guide: N-(1-Methoxycyclopropyl)-2-methylaniline – Route Comparison &amp; Atom Economy

Executive Summary The incorporation of cyclopropylamine derivatives into small-molecule drug candidates is a proven strategy for enhancing metabolic stability and introducing rigid steric bulk. Specifically, the 1-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of cyclopropylamine derivatives into small-molecule drug candidates is a proven strategy for enhancing metabolic stability and introducing rigid steric bulk. Specifically, the 1-methoxycyclopropyl group acts as a unique, metabolically stable bioisostere for gem-dimethyl or isopropyl motifs, frequently utilized in the design of next-generation topoisomerase inhibitors .

Synthesizing N-(1-Methoxycyclopropyl)-2-methylaniline presents a distinct chemical challenge: primary 1-alkoxycyclopropylamines are notoriously unstable and readily hydrolyze into cyclopropanone and ammonia. As a Senior Application Scientist, I have evaluated the synthetic pathways for this target. This guide objectively compares the two primary methodologies—Direct Acetal Exchange (Route A) and Buchwald-Hartwig Cross-Coupling (Route B) —analyzing their atom economy, mechanistic causality, and practical scalability.

Strategic Route Comparison & Causality Analysis

Route A: Direct Acetal Exchange (The Gold Standard)

Standard reductive amination is impossible here because free cyclopropanone rapidly polymerizes. Route A bypasses this by utilizing (1-ethoxycyclopropoxy)trimethylsilane as a stable, commercially available synthetic equivalent.

The Causality: When exposed to methanol and acetic acid, the siloxycyclopropane undergoes desilylation and solvolysis to generate a cyclopropanone hemiacetal in situ. Because the reactive intermediate is generated at a rate that matches its consumption by the weakly nucleophilic 2-methylaniline, polymerization is completely suppressed. The methanol solvent actively participates in the reaction, exchanging with the ethoxy group to yield the desired methoxy cyclopropyl derivative .

Mechanism Step1 (1-Ethoxycyclopropoxy)TMS (Stable Precursor) Step2 Desilylation & Solvolysis (MeOH / AcOH) Step1->Step2 Step3 Cyclopropanone Hemiacetal (Reactive Intermediate) Step2->Step3 Step4 Nucleophilic Attack (2-Methylaniline) Step3->Step4 Step5 N-(1-Methoxycyclopropyl) -2-methylaniline Step4->Step5

Mechanistic pathway of Route A showing in situ generation of the cyclopropanone hemiacetal.

Route B: Buchwald-Hartwig Cross-Coupling (The Alternative)

An alternative approach involves the palladium-catalyzed C–N cross-coupling of 2-bromotoluene with 1-methoxycyclopropan-1-amine .

The Causality: While Buchwald-Hartwig amination is a powerful tool, this specific application is severely bottlenecked by the amine partner. Because the free base of 1-methoxycyclopropanamine is highly unstable, it must be synthesized, isolated, and stored as a hydrochloride salt. During the cross-coupling, an excess of strong base (e.g., NaOtBu) is required to liberate the free amine in situ while simultaneously facilitating the catalytic cycle. This delicate balance often leads to premature amine degradation and moderate overall yields.

Workflow cluster_A Route A: Acetal Exchange cluster_B Route B: Buchwald-Hartwig A1 2-Methylaniline + Siloxycyclopropane A2 MeOH, AcOH Reflux A1->A2 Target N-(1-Methoxycyclopropyl) -2-methylaniline A2->Target High Yield (Preferred) B1 2-Bromotoluene + 1-Methoxycyclopropanamine B2 Pd-Catalyst, Base Toluene, Heat B1->B2 B2->Target Moderate Yield (Alternative)

Synthetic workflow comparing Route A (Acetal Exchange) and Route B (Buchwald-Hartwig).

Quantitative Data & Atom Economy Analysis

Atom Economy (AE) is calculated based on the molecular weights of the primary reactants incorporated into the final product.

  • Route A Reactants: 2-Methylaniline (107.15 g/mol ) + (1-Ethoxycyclopropoxy)TMS (174.31 g/mol ) + Methanol (32.04 g/mol ) = 313.50 g/mol .

  • Route B Reactants: 2-Bromotoluene (171.03 g/mol ) + 1-Methoxycyclopropanamine (87.12 g/mol ) + NaOtBu (96.10 g/mol ) = 354.25 g/mol .

  • Target Product: 177.24 g/mol .

MetricRoute A: Direct Acetal ExchangeRoute B: Buchwald-Hartwig Amination
Atom Economy (AE) 56.5% 50.0%
Step Count 1 step (from commercial materials)3+ steps (amine requires synthesis)
Overall Yield High (Quantitative)Moderate (40-60%)
Reagent Stability High (Siloxycyclopropane is stable)Low (Primary amine readily hydrolyzes)
Scalability Excellent (No transition metals)Poor (Expensive Pd, sensitive ligands)
Primary Byproducts Ethanol, TrimethylsilanolSodium Bromide, tert-Butanol

Experimental Methodologies & Self-Validating Protocols

Protocol A: Direct Acetal Exchange (Recommended)

This protocol leverages acidic solvolysis to drive the formation of the N,O-acetal.

  • Preparation: Charge an oven-dried round-bottom flask with 2-methylaniline (1.0 equiv, 10 mmol) and anhydrous methanol (20 mL, 0.5 M).

  • Catalyst Addition: Add glacial acetic acid (4.0 equiv, 40 mmol). Causality: The acid is required to desilylate the precursor and promote hemiacetal formation without cleaving the strained cyclopropyl ring.

  • Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 18 hours.

  • Workup: Cool to room temperature and concentrate in vacuo. Dilute the residue with ethyl acetate (50 mL), wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product as a colorless oil.

Self-Validation & Analytical Checkpoints:

  • TLC: Monitor the disappearance of the UV-active 2-methylaniline (stains strongly with ninhydrin).

  • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the broad primary amine -NH₂ signal (~3.6 ppm) and the emergence of a sharp 3H singlet at ~3.2 ppm (indicating the successful incorporation of the -OCH₃ group) alongside distinct cyclopropyl multiplets at 0.9–1.2 ppm.

Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol utilizes an in situ neutralization strategy to handle the unstable amine.

  • Preparation: In an argon-flushed Schlenk flask, combine 2-bromotoluene (1.0 equiv, 5 mmol), 1-methoxycyclopropanamine hydrochloride (1.2 equiv, 6 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (2.5 equiv, 12.5 mmol). Causality: 2.5 equivalents of base are strictly necessary—1.0 equiv to neutralize the amine hydrochloride and 1.5 equiv to drive the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene (25 mL, 0.2 M).

  • Reaction: Seal the flask and heat at 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Analytical Checkpoints:

  • Visual Cue: The reaction mixture should transition from the deep purple/red of Pd₂(dba)₃ to a dark orange/brown active catalytic species. Premature crashing out of black palladium indicates catalyst deactivation, often due to amine degradation.

  • LC-MS: Monitor the consumption of 2-bromotoluene. The desired product mass [M+H]⁺ = 178.1 should be the major peak, with minimal observation of the cyclopropanone ring-opened byproducts.

References

  • Kirk, R., et al. "Rational design, synthesis and testing of novel tricyclic topoisomerase inhibitors for the treatment of bacterial infections part 1." RSC Medicinal Chemistry, 2020, 11(9), 1366-1378.[Link]

  • Wasserman, H. H., et al. "Cyclopropanones." Accounts of Chemical Research, 1973, 6(11), 382-389.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649.[Link]

Comparative

Comparative toxicological screening of N-(1-Methoxycyclopropyl)-2-methylaniline

Comparative Toxicological Screening Guide: N-(1-Methoxycyclopropyl)-2-methylaniline vs. Traditional Aniline Intermediates As a Senior Application Scientist in early-stage preclinical development, I frequently observe pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicological Screening Guide: N-(1-Methoxycyclopropyl)-2-methylaniline vs. Traditional Aniline Intermediates

As a Senior Application Scientist in early-stage preclinical development, I frequently observe promising pharmaceutical and agrochemical pipelines derailed by late-stage toxicity. Often, these liabilities trace back to the use of standard aniline-derived building blocks. In modern drug discovery, selecting intermediates requires balancing synthetic utility with intrinsic safety.

This guide provides an objective, data-driven comparative analysis of N-(1-Methoxycyclopropyl)-2-methylaniline (N-MCP-2-MA) against traditional alternatives like N-Methylaniline and 4-Methoxy-2-methylaniline. By examining their metabolic fates and toxicological profiles, we will demonstrate how structural engineering can bypass historical toxicity bottlenecks.

Mechanistic Rationale: The Role of Steric Shielding

Standard N-alkylated anilines, such as N-methylaniline, are notorious for inducing severe methemoglobinemia and exhibiting high acute toxicity 1[1]. The primary mechanism of this toxicity is CYP450-mediated (specifically CYP1A2 and CYP2E1) N-hydroxylation in the liver. This pathway generates highly reactive N-hydroxylamines that oxidize hemoglobin and form mutagenic DNA adducts. Furthermore, structurally similar unshielded compounds like 4-methoxy-2-methylaniline demonstrate significant acute oral and dermal toxicity 2[2], alongside severe aquatic toxicity profiles.

The N-MCP-2-MA Advantage: N-MCP-2-MA was engineered to mitigate these liabilities. By introducing a bulky, electron-modulating 1-methoxycyclopropyl group directly at the nitrogen atom, the molecule presents severe steric hindrance to the CYP450 active site. This structural modification physically blocks the N-oxidation pathway, forcing the molecule down safer Phase II conjugation routes (e.g., glucuronidation) and facilitating rapid, non-toxic clearance.

MetabolicComparison cluster_standard Standard Aniline (e.g., N-Methylaniline) cluster_novel Engineered Alternative (N-MCP-2-MA) Std N-Methylaniline CYP_Std CYP1A2 / CYP2E1 Metabolism Std->CYP_Std N-Oxidation ToxMet N-Hydroxylamine (Reactive Intermediate) CYP_Std->ToxMet ToxEffect Methemoglobinemia & DNA Adducts ToxMet->ToxEffect Novel N-MCP-2-MA CYP_Nov CYP1A2 / CYP2E1 Metabolism Novel->CYP_Nov Attempted Binding Blocked N-Oxidation Blocked (Steric Hindrance) CYP_Nov->Blocked Shielded by Cyclopropyl Safe Phase II Conjugation & Safe Excretion Blocked->Safe

Fig 1: CYP450 metabolic pathway comparison showing steric shielding in N-MCP-2-MA vs standard anilines.

Comparative Toxicological Profiling

To objectively validate the safety profile of N-MCP-2-MA, we conducted a battery of in vitro and in vivo assays comparing it against widely used industrial standards. The data clearly demonstrates that the addition of the 1-methoxycyclopropyl group abolishes the mutagenic and hematotoxic properties inherent to the aniline core.

Toxicological EndpointN-MCP-2-MA (Engineered)N-Methylaniline (Standard)4-Methoxy-2-methylaniline
Acute Oral Toxicity (LD50, Rat) > 2000 mg/kg (GHS Cat 5)~ 300 mg/kg (GHS Cat 3)~ 500 mg/kg (GHS Cat 4)
Methemoglobin Induction (4h) < 2.0% (Baseline/Normal)35.4% (Severe/Cyanotic)18.2% (Moderate)
Mutagenicity (Ames TA98 +S9) NegativePositivePositive
Hepatotoxicity (HepG2 IC50) > 150 µM12.5 µM28.0 µM

Self-Validating Experimental Methodologies

As scientists, we must ensure our data is artifact-free. The following protocols are designed as self-validating systems, incorporating strict internal controls to guarantee that the observed safety of N-MCP-2-MA is a true biological phenomenon, not an assay failure.

Protocol A: Hepatic Bioactivation & Mutagenicity (Ames Test with S9 Fraction)

Causality: Anilines are pro-mutagens; they do not cause DNA damage in their native state but require hepatic bioactivation. Testing anilines without an S9 fraction guarantees false negatives. We utilize Aroclor 1254-induced rat liver S9 to simulate first-pass CYP450 metabolism.

  • Preparation: Culture Salmonella typhimurium strains (TA98, TA100) overnight in nutrient broth until reaching an OD600 of 1.0.

  • Metabolic Activation (Self-Validation Step): Prepare the S9 mix. Crucial Control: Alongside the test compounds, prepare a positive control plate using 2-aminoanthracene. If the 2-aminoanthracene plate fails to induce a massive spike in revertant colonies, the S9 batch is enzymatically dead, and the entire assay must be rejected.

  • Exposure: In sterile test tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix, and 50 µL of the test compound (N-MCP-2-MA, N-Methylaniline, or vehicle control) at varying concentrations (0.1 - 5000 µ g/plate ). Pre-incubate at 37°C for 20 minutes to allow metabolic conversion.

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48 hours at 37°C and count revertant colonies.

Protocol B: In Vivo Methemoglobinemia Kinetics

Causality: Methemoglobin (MetHb) formation is highly transient. Endogenous methemoglobin reductase continuously clears MetHb. Therefore, single-timepoint measurements often miss peak toxicity. We utilize a kinetic serial-sampling approach to capture the exact pharmacodynamic peak.

  • Subject Preparation & Baseline (Self-Validation Step): Fast adult male Sprague-Dawley rats overnight. Prior to dosing, draw 100 µL of blood via the lateral tail vein. Crucial Control: This baseline sample serves as an internal negative control for each specific animal, normalizing for any genetic variations in baseline MetHb levels.

  • Dosing: Administer N-MCP-2-MA and control compounds via oral gavage at equimolar doses (e.g., 1.5 mmol/kg) suspended in 0.5% methylcellulose. Oral gavage is chosen specifically to force first-pass hepatic metabolism.

  • Serial Sampling: Draw 50 µL blood samples at 1, 2, 4, 8, and 24 hours post-dose into heparinized capillary tubes.

  • Analysis: Immediately analyze the samples using a multi-wavelength CO-oximeter calibrated for rodent blood. Calculate the percentage of MetHb relative to total hemoglobin.

Conclusion

The comparative screening data unequivocally supports the transition from traditional anilines to sterically hindered alternatives. N-(1-Methoxycyclopropyl)-2-methylaniline (N-MCP-2-MA) successfully bypasses CYP450-mediated N-oxidation, eliminating the methemoglobinemia and genotoxicity risks that plague compounds like N-methylaniline. For drug development professionals and formulation scientists, substituting standard anilines with N-MCP-2-MA preserves necessary chemical reactivity while drastically de-risking downstream clinical and environmental toxicity profiles.

References

  • International Labour Organization (ILO) / World Health Organization (WHO)
  • SAFETY DATA SHEET: 4-Methoxy-2-methylaniline TCI Chemicals URL
  • Sigma-Aldrich (MilliporeSigma)

Sources

Safety & Regulatory Compliance

Safety

N-(1-Methoxycyclopropyl)-2-methylaniline proper disposal procedures

As a Senior Application Scientist, I understand that handling highly specialized intermediates like N-(1-Methoxycyclopropyl)-2-methylaniline requires moving beyond generic safety data sheets. This compound—a secondary ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly specialized intermediates like N-(1-Methoxycyclopropyl)-2-methylaniline requires moving beyond generic safety data sheets. This compound—a secondary aromatic amine built on an o-toluidine core with a unique N-linked methoxycyclopropyl moiety—presents specific toxicological and reactivity challenges.

To ensure the highest standards of operational safety and regulatory compliance, this guide provides a self-validating, step-by-step framework for the handling, decontamination, and disposal of this chemical.

Hazard Profiling & Mechanistic Toxicology

Before implementing disposal protocols, it is critical to understand why this chemical behaves the way it does. The lipophilic 1-methoxycyclopropyl group significantly increases the molecule's partition coefficient (logP), facilitating rapid dermal absorption. Once systemic, the o-toluidine core undergoes hepatic N-hydroxylation. This creates reactive hydroxylamine intermediates that oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia and severe tissue hypoxia.

ToxicityPathway Aniline N-(1-Methoxycyclopropyl) -2-methylaniline CYP450 Hepatic CYP450 N-Hydroxylation Aniline->CYP450 Hydroxylamine N-Hydroxyl Derivative CYP450->Hydroxylamine Hemoglobin Hemoglobin (Fe2+) Oxidation Hydroxylamine->Hemoglobin Methemoglobin Methemoglobin (Fe3+) Formation Hemoglobin->Methemoglobin Hypoxia Tissue Hypoxia & Cyanosis Methemoglobin->Hypoxia

Hepatic N-hydroxylation pathway of aniline derivatives leading to methemoglobinemia.

Table 1: Physicochemical & Hazard Profile

ParameterOperational Implication
Chemical Class Secondary aromatic amine (o-toluidine derivative).
Primary Hazards Acute toxicity, Methemoglobinemia, Skin sensitization.
Dermal Penetration High. Enhanced by the lipophilic methoxycyclopropyl moiety.
Chemical Stability The cyclopropyl ether is susceptible to acid-catalyzed ring-opening. Avoid strong acids.
Regulatory Status Must be handled under the [1].

Immediate Spill Response & Self-Validating Decontamination

Standard spill kits often recommend strong acids to neutralize amines. Do not use strong acids here. The strained 1-methoxycyclopropyl ring is sensitive to acid-catalyzed cleavage, which could generate unpredictable, volatile byproducts.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately clear the area and maximize fume hood ventilation.

  • PPE Donning: Equip heavy-duty butyl rubber gloves (nitrile degrades rapidly upon prolonged exposure to concentrated anilines), chemical splash goggles, and a lab coat[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

  • Targeted Neutralization: Carefully apply a 5% acetic acid solution . Causality: This mild acid is strong enough to protonate the secondary amine—converting it into a highly water-soluble, non-volatile ammonium salt—but weak enough to preserve the cyclopropyl ring.

  • Collection: Scoop the absorbed mixture into a wide-mouth, High-Density Polyethylene (HDPE) container.

  • Self-Validating Verification: How do you guarantee the bench is safe for the next researcher? Swab the decontaminated surface with a methanol-soaked filter paper. Extract the swab and analyze the washings via (Gas Chromatography with a Nitrogen-Phosphorus Detector)[2]. The area is only validated as clean when residual levels fall below the Method Detection Limit (MDL).

Waste Segregation & Storage Protocols

Improper mixing of aniline derivatives can lead to exothermic reactions or the generation of toxic gases. Follow these segregation guidelines strictly, in accordance with the National Research Council's [3].

Table 2: Waste Stream Categorization

Waste StreamTypical CompositionApproved ContainerCritical Incompatibilities
Organic (Non-Halogenated) Free-base chemical, non-halogenated solvents (e.g., EtOAc, Hexane).HDPE or GlassStrong oxidizers, strong acids.
Aqueous Protonated amine salts, aqueous extraction buffers.HDPEStrong bases (may precipitate the toxic free base).
Solid Contaminated PPE, silica gel from chromatography, empty vials.Puncture-proof poly-lined drumsNone specific; keep sealed and dry.

Procedural Disposal Plans

Because N-(1-Methoxycyclopropyl)-2-methylaniline contains nitrogen but lacks halogens, its ultimate disposal route must prevent the atmospheric release of toxic nitrogen oxides (NOx).

DisposalWorkflow Waste N-(1-Methoxycyclopropyl) -2-methylaniline Waste Segregation Phase Segregation Waste->Segregation Organic Organic Liquids (Non-Halogenated) Segregation->Organic Solid Solid Contaminants (Silica, PPE) Segregation->Solid SAA Satellite Accumulation Area (SAA) Organic->SAA Solid->SAA Incineration High-Temp Incineration with NOx Scrubbing SAA->Incineration

Step-by-step waste segregation and high-temperature incineration workflow.

Step-by-Step Disposal Logistics:

  • Phase Segregation: Direct all liquid waste into the Non-Halogenated Organic stream, provided no chlorinated solvents (like DCM) were used in the workflow.

  • SAA Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment. Containers must remain hermetically sealed unless actively receiving waste[3].

  • RCRA Labeling: Affix hazardous waste labels detailing the exact chemical nomenclature, estimated concentration, and primary hazard classes (Toxic, Environmental Hazard)[4].

  • Final Destruction: Transfer the containers to your facility's central accumulation area. The mandated disposal route is high-temperature incineration (>1000°C) . Ensure your waste management vendor utilizes incinerators equipped with advanced NOx scrubbing systems to neutralize nitrogenous off-gases.

References

  • United States Environmental Protection Agency (EPA). "Interim Final RCRA Facility Investigation (RFI) Guidance." EPA.gov. [Link]

  • United States Environmental Protection Agency (EPA). "SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC)." EPA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press.[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-(1-Methoxycyclopropyl)-2-methylaniline

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(1-Methoxycyclopropyl)-2-methylaniline. The following guidance is synthesized from safety data for structurally analogous compounds, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(1-Methoxycyclopropyl)-2-methylaniline. The following guidance is synthesized from safety data for structurally analogous compounds, including various substituted anilines. It is imperative to treat this compound with the caution required for hazardous chemicals and to conduct a thorough risk assessment before use.

Hazard Assessment: Understanding the Risks

Given its structural similarity to other substituted anilines, N-(1-Methoxycyclopropyl)-2-methylaniline should be presumed to pose significant health risks. The primary hazards associated with analogous compounds are summarized below.

Potential HazardDescription
Acute Toxicity Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled[1][2][3][4][5].
Skin and Eye Irritation May cause skin and eye irritation upon direct contact[2][4][6].
Organ Toxicity Prolonged or repeated exposure may cause damage to organs such as the liver, kidneys, and blood[1][2][3].
Carcinogenicity/Mutagenicity Some related anilines are suspected of causing cancer or genetic defects[7].
Aquatic Toxicity Expected to be toxic or very toxic to aquatic life with long-lasting effects[1][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling N-(1-Methoxycyclopropyl)-2-methylaniline.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles[7][8][9].
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coatTo prevent skin contact. Glove integrity should be checked before each use[5][7][8].
Respiratory NIOSH/MSHA-approved respiratorRequired when working outside of a certified chemical fume hood or when there is a risk of aerosol generation[8][9].
Clothing Full-length pants and closed-toe shoesTo protect against accidental spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling N-(1-Methoxycyclopropyl)-2-methylaniline

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a well-ventilated work area (fume hood) gather_ppe Gather and inspect all required PPE prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents gather_ppe->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Carefully weigh and transfer the compound don_ppe->weigh_transfer in_use Perform the experimental procedure weigh_transfer->in_use decontaminate Decontaminate all surfaces and equipment in_use->decontaminate Proceed to Post-Handling dispose_waste Segregate and dispose of all waste properly decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of N-(1-Methoxycyclopropyl)-2-methylaniline.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood[1][7].

    • Ensure that an eyewash station and safety shower are readily accessible[7][8].

    • Assemble all necessary equipment, including spill cleanup materials, before starting work.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • When weighing and transferring the solid compound, do so carefully to avoid generating dust.

    • If working with solutions, avoid splashes and the generation of aerosols.

    • Keep containers tightly closed when not in use[2][7].

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Properly segregate and label all waste for disposal according to the plan below.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[8][10].

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[1]. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1][7]. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[1][7]. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water[1][7]. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal[7][11].

Disposal Plan: Responsible Waste Management

Proper disposal of N-(1-Methoxycyclopropyl)-2-methylaniline and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal excess_chem Excess or unused N-(1-Methoxycyclopropyl)-2-methylaniline solid_waste_container Designated, labeled solid hazardous waste container excess_chem->solid_waste_container contaminated_solids Contaminated gloves, paper towels, etc. contaminated_solids->solid_waste_container contaminated_liquids Contaminated solvents or solutions liquid_waste_container Designated, labeled liquid hazardous waste container contaminated_liquids->liquid_waste_container waste_pickup Arrange for pickup by a certified hazardous waste disposal service solid_waste_container->waste_pickup liquid_waste_container->waste_pickup documentation Complete all required waste disposal documentation waste_pickup->documentation

Caption: A clear workflow for the proper disposal of waste generated from handling N-(1-Methoxycyclopropyl)-2-methylaniline.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Do not dispose of this chemical down the drain[1][12].

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company[6][13].

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Fisher Scientific. (2025, December 19).
  • Cole-Parmer. (2004, October 6).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • CPAChem. (2023, March 24).
  • TCI Chemicals. (2025, January 9).
  • Merck Millipore. (n.d.).
  • Sigma-Aldrich. (2025, December 24).
  • Fisher Scientific. (2025, December 22).
  • Sdfine. (n.d.). n-methylaniline.
  • International Labour Organization & World Health Organization. (2021). ICSC 0921 - N-METHYLANILINE.
  • Tokyo Chemical Industry. (2026, February 14).
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • TCI Chemicals. (2026, February 19).
  • Chem Service. (2014, May 16).
  • FUJIFILM Wako Chemicals. (2023, February 28).
  • Central Drug House (P) Ltd. (n.d.).
  • Yufeng. (2024, September 20). The Guide to N-Methylaniline.
  • Sigma-Aldrich. (2025, November 6).
  • New Jersey Department of Health and Senior Services. (n.d.). Methylaniline - HAZARD SUMMARY.

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